5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde
Description
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Properties
Molecular Formula |
C10H7FN2O3 |
|---|---|
Molecular Weight |
222.17 g/mol |
IUPAC Name |
5-fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H7FN2O3/c1-5-6(4-14)9-8(12-5)3-2-7(11)10(9)13(15)16/h2-4,12H,1H3 |
InChI Key |
OYUNDNMJBKGKLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2[N+](=O)[O-])F)C=O |
Origin of Product |
United States |
Foundational & Exploratory
5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde chemical properties
This guide details the chemical properties, synthetic pathways, and reactivity profile of 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde . This specific indole derivative represents a "privileged scaffold" in medicinal chemistry due to its high density of functional groups and its unique potential for constructing peri-fused tricyclic heterocycles (e.g., azepino[3,4,5-cd]indoles).
Executive Summary & Chemical Profile
Compound Class: Polysubstituted Indole
Primary Application: Advanced intermediate for kinase inhibitors, tricyclic alkaloids, and fluorescent probes.
Key Feature: The peri-positioning of the C3-formyl and C4-nitro groups creates a unique "chemical handle" for annulation reactions, while the C5-fluorine atom serves as a site for regioselective nucleophilic aromatic substitution (
Physicochemical Properties (Predicted & Analog-Derived)
| Property | Value / Description | Notes |
| Molecular Formula | ||
| Molecular Weight | 222.17 g/mol | |
| Appearance | Yellow to Orange Crystalline Solid | Nitro-indoles are characteristically colored.[1][2] |
| Melting Point | 185–195 °C (Predicted) | Analogous to 4-nitroindole-3-CHO (189-193°C). |
| Solubility | DMSO, DMF (High); MeOH, EtOAc (Moderate); Water (Low) | |
| pKa (Indole NH) | ~12–13 | Acidified by the electron-withdrawing |
| LogP | ~1.8–2.1 | Moderate lipophilicity suitable for drug discovery. |
Synthetic Pathways
Constructing this scaffold requires navigating the directing effects of the indole ring. Direct nitration of 5-fluoro-2-methylindole-3-carbaldehyde is risky due to potential oxidation of the aldehyde or regioselectivity issues. The most robust route builds the indole ring with the nitro group in place.
Recommended Route: Modified Leimgruber-Batcho Synthesis
This convergent strategy avoids the ambiguity of electrophilic substitution on the indole ring.
-
Precursor Synthesis: Start with 2-fluoro-6-nitrotoluene .
-
Enamine Formation: React with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the
-dimethylaminostyrene intermediate. -
Reductive Cyclization: Reduction of the nitro group (using
or ) typically yields the indole. However, to retain the 4-nitro group, a non-reductive closure or a specific Reissert-Henze approach is required.
Alternative High-Yield Route (Vilsmeier-Haack on Pre-functionalized Core): Given the complexity of retaining the 4-nitro group during ring closure, the industry-standard approach often utilizes 4-nitroindole derivatives synthesized via the Bartoli Indole Synthesis (using vinyl Grignard reagents on nitroarenes).
Step-by-Step Protocol: Formylation of 5-Fluoro-2-methyl-4-nitroindole Prerequisite: Starting material 5-Fluoro-2-methyl-4-nitroindole is dissolved in DMF.
-
Vilsmeier Reagent Prep: Cool anhydrous DMF (5.0 equiv) to 0°C. Dropwise add
(1.2 equiv) under . Stir for 30 min to form the chloroiminium salt (white precipitate may form). -
Addition: Dissolve the indole substrate in minimum DMF and add dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Warm to room temperature, then heat to 60–80°C for 4–6 hours. Note: The electron-withdrawing 4-nitro group deactivates the ring, necessitating higher temperatures than standard indoles.
-
Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate (buffered workup is critical to prevent polymerization).
-
Isolation: Filter the yellow precipitate, wash with water, and recrystallize from Ethanol/DMF.
Reactivity Landscape & Mechanism
This molecule offers three orthogonal reactivity vectors:
-
C3-Formyl: Electrophilic attack (condensations).
-
C4-Nitro: Reducible to amine (nucleophile) or peri-annulation partner.
-
C5-Fluoro: Activated for Nucleophilic Aromatic Substitution (
).
Diagram 1: Orthogonal Reactivity Map
Caption: The three primary reactivity vectors. The C4-nitro group activates the C5-fluorine for substitution and enables peri-fusion with the C3-aldehyde.
The "Peri-Fusion" Strategy (Azepino-Indoles)
The most valuable property of this scaffold is the proximity of the C3-aldehyde and C4-nitro groups.
-
Mechanism: Reduction of the
to followed by intramolecular condensation with the aldehyde yields a fused pyridine or azepine ring. -
Application: Synthesis of Azepino[3,4,5-cd]indoles , a scaffold found in potent anticancer agents (e.g., PARP inhibitors).
Regioselective (Fluorine Displacement)
Unlike standard fluoroindoles, the 4-nitro group activates the 5-fluorine atom.
-
Reaction: Treatment with primary amines or thiols in the presence of a base (
or ) leads to the displacement of fluorine. -
Selectivity: The reaction occurs exclusively at C5. The C2-methyl group provides steric protection to the C2 position, while the electronic activation is focused at C5.
-
Protocol: React substrate with 1.2 equiv of amine in DMSO at 80°C. Monitor via TLC (disappearance of the fluorescent starting material).
Experimental Protocols
Protocol A: Synthesis of Azepino[3,4,5-cd]indole Derivative
Transforming the scaffold into a tricyclic drug core.
-
Reduction: Dissolve this compound (1 mmol) in MeOH (10 mL). Add 10% Pd/C (10 wt%) and stir under
balloon (1 atm) for 2 hours. Monitor closely to stop at the amino-aldehyde stage if isolation is desired, though spontaneous cyclization often occurs. -
Cyclization: If the intermediate amino-aldehyde is isolated, reflux in Ethanol with a catalytic amount of p-TsOH.
-
Result: Formation of the imine-bridged tricyclic core.
Protocol B: Diversification at C5
Targeting the fluorine atom for library generation.
-
Setup: In a microwave vial, combine the indole substrate (0.5 mmol), Morpholine (1.0 mmol), and
(1.5 mmol) in DMSO (2 mL). -
Reaction: Heat to 100°C for 1 hour (or microwave at 120°C for 20 min).
-
Workup: Dilute with water, extract with EtOAc. The product will be the 5-morpholino-4-nitro derivative.
-
Note: The aldehyde group remains intact under these conditions, allowing for subsequent functionalization.
Safety & Handling
-
Nitro Compounds: 4-Nitroindoles are potentially energetic.[3] Do not heat neat residues above 200°C.
-
Vilsmeier Reagent: Generates HCl gas. Use a scrubber.
-
Fluorine Waste: Segregate halogenated waste streams.
-
Skin Sensitization: Indole aldehydes are potential sensitizers. Handle with nitrile gloves and work in a fume hood.
References
- Source: "Synthesis of 4-nitroindole-3-carboxaldehyde derivatives." Journal of Heterocyclic Chemistry.
-
Peri-Fused Indole Synthesis
-
Source:
- Relevance: Details the cyclization logic between C3 and C4 substituents.
-
-
SNAr Reactivity of Nitro-Fluoro Arenes
-
Source:
- Relevance: Validates the activation of fluorine by an ortho-nitro group for nucleophilic displacement.
-
-
Indole Chemistry Review
-
Source:
- Relevance: Comprehensive overview of aldehyde group reactivity in indole systems.
-
- General Properties of 4-Nitroindoles: Source: Sigma-Aldrich / PubChem Data for 4-Nitroindole-3-carboxaldehyde (CAS 10553-11-4). Relevance: Provides baseline physicochemical data (MP, solubility) used for property prediction.
Sources
An In-Depth Technical Guide to 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3][4] Its unique electronic properties and ability to participate in various biological interactions make it a versatile template for drug design. The biological and chemical characteristics of the indole ring can be finely tuned through the introduction of various substituents.
This guide focuses on a specific, multi-substituted indole, 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde, which incorporates several key functional groups:
-
A Fluoro Group at the 5-position: The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic properties.[1]
-
A Nitro Group at the 4-position: The nitro group is a strong electron-withdrawing group and a known pharmacophore in various bioactive molecules. It can participate in crucial interactions with biological targets and can be a precursor for other functional groups.[4]
-
A Methyl Group at the 2-position: This group can influence the steric and electronic properties of the indole ring, potentially affecting its binding to target proteins.
-
A Carbaldehyde Group at the 3-position: Indole-3-carbaldehyde derivatives are valuable synthetic intermediates, readily convertible into a wide array of other functional groups and heterocyclic systems, making them crucial for the development of diverse chemical libraries.[5]
The combination of these substituents on the indole scaffold suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents.
Physicochemical Properties (Predicted)
A Chemical Abstracts Service (CAS) number has not been assigned to this compound, which is indicative of its novelty. The predicted physicochemical properties are summarized below.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₇FN₂O₃ |
| Molecular Weight | 222.18 g/mol |
| Appearance | Likely a yellow or orange solid, based on the chromophore system of 4-nitroindole.[6] |
| Solubility | Expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and moderately soluble in acetone, ethyl acetate, and dichloromethane. |
Proposed Synthetic Pathway
A multi-step synthetic route is proposed for the preparation of this compound. The strategy involves the initial synthesis of a 5-fluoro-2-methyl-1H-indole precursor, followed by regioselective nitration and subsequent formylation.
Sources
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- 2. Controlling bacterial behavior with indole-containing natural products and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-Nitroindole | 4769-97-5 [chemicalbook.com]
Strategic Utilization of Fluorinated Nitro Indole Building Blocks in Medicinal Chemistry
Executive Summary
The indole scaffold remains one of the most privileged structures in drug discovery, serving as the core for countless kinase inhibitors, GPCR ligands, and antivirals. However, the modern medicinal chemist faces the dual challenge of optimizing metabolic stability while accessing novel chemical space. Fluorinated nitro indoles represent a high-value class of building blocks that solve this problem. The fluorine atom modulates pKa, lipophilicity, and metabolic susceptibility (blocking CYP450 oxidation), while the nitro group serves as a versatile, orthogonal "chemical handle" for late-stage diversification.
This technical guide outlines the strategic synthesis, reactivity, and application of these motifs, moving beyond standard catalog chemistry to expert-level scaffold construction.
Strategic Rationale: The Fluorine-Nitro Synergy
The "Fluorine Effect" in Indole Scaffolds
Substituting hydrogen with fluorine (
-
Metabolic Blockade: Indoles are electron-rich and prone to oxidative metabolism at C5, C6, and C7. Fluorination at these positions blocks hydroxylation, extending half-life (
). -
Electronic Modulation: The strong electronegativity of fluorine lowers the HOMO energy of the indole
-system, making the ring less susceptible to oxidative degradation while increasing the acidity of the N-H bond (beneficial for hydrogen bond donation).
The Nitro Group as a Latent Pharmacophore
While nitro groups are rarely final pharmacophores due to toxicity risks (genotoxicity), they are exceptional synthetic pivots in building blocks:
-
Masked Amines: Precursors to amino-indoles, which are unstable if stored but essential for amide/urea coupling.
-
Electronic Deactivation: The strong electron-withdrawing nature (
) allows for regioselective nucleophilic aromatic substitution ( ) on the benzene ring, which is otherwise difficult on electron-rich indoles.
Synthetic Architectures: Accessing the Scaffold
Traditional Fischer Indole Synthesis often fails with electron-deficient substrates (e.g., fluorinated nitro-phenylhydrazines) due to the retarded formation of the ene-hydrazine intermediate. Therefore, non-Fischer methods are required for these building blocks.
The Bartoli Indole Synthesis (7-Substituted Systems)
For accessing 7-fluoro or 7-nitro indoles, the Bartoli reaction is the gold standard. It utilizes ortho-substituted nitroarenes and vinyl Grignard reagents.[1]
-
Mechanism: Attack of vinyl Grignard on the nitro group
nitroso intermediate [3,3]-sigmatropic rearrangement.[2] -
Constraint: Requires three equivalents of Grignard reagent; sensitive to steric bulk at the ortho position (actually benefits from it).[3]
The Leimgruber-Batcho Indole Synthesis (4, 5, 6-Substituted Systems)
This is the most robust method for synthesizing electron-deficient fluorinated nitro indoles.
-
Step 1: Condensation of a nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine.
-
Advantage: The conditions are mild enough to preserve the C-F bond and can be tuned to retain other nitro groups if carefully controlled.
Synthetic Decision Matrix
The following diagram illustrates the logic for selecting the synthetic route based on the desired substitution pattern.
Figure 1: Decision matrix for selecting the optimal synthetic route for fluorinated nitro indoles based on regiochemical requirements.
Chemical Reactivity & Transformations[5][6][7]
Once synthesized, the fluorinated nitro indole is a platform for divergent synthesis.[7]
Chemoselective Nitro Reduction
A common challenge is reducing the nitro group to an amine without defluorination (hydrodefluorination) or reducing the indole double bond (C2-C3).
-
Recommended:
in EtOH (mild, tolerates F). -
Avoid:
(high pressure) if the fluorine is on a benzylic-like position or if C-Cl bonds are present elsewhere, as hydrodehalogenation may occur.
C-H Activation and Functionalization
The electron-withdrawing nature of the F and
Workflow: From Building Block to Lead
Figure 2: Divergent synthesis workflow utilizing the nitro group as a latent amine for late-stage coupling.
Experimental Protocol: Leimgruber-Batcho Synthesis
Target: 6-Fluoro-5-nitro-1H-indole Rationale: This building block is difficult to access via Fischer synthesis due to the electron-deficient ring.
Step 1: Enamine Formation
Reagents: 4-Fluoro-5-nitro-2-nitrotoluene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), DMF (solvent).
-
Charge a dry round-bottom flask with 4-Fluoro-5-nitro-2-nitrotoluene (1.0 eq).
-
Add anhydrous DMF (5 mL/mmol).
-
Add DMF-DMA (1.5 eq).
-
Critical Step: Heat to 110°C under
for 12–16 hours. The solution effectively turns deep red (enamine formation). -
Monitoring: Monitor by TLC (formation of a more polar, colored spot).
-
Workup: Concentrate in vacuo to remove excess DMF-DMA. The crude red oil is usually pure enough for the next step.
Step 2: Reductive Cyclization
Reagents: Zinc dust (activated), Acetic Acid (AcOH). Note: We use Zn/AcOH instead of catalytic hydrogenation to prevent potential defluorination or over-reduction.
-
Dissolve the crude enamine in Glacial Acetic Acid (10 mL/mmol).
-
Heat to 80°C.
-
Add Zinc dust (10 eq) portion-wise over 30 minutes. Caution: Exothermic reaction; maintain temperature
. -
Stir at 80°C for 2 hours. The deep red color should fade to a pale yellow/brown.
-
Filtration: Cool to room temperature. Filter through a pad of Celite to remove Zinc residues. Wash with EtOAc.
-
Neutralization: Carefully pour the filtrate into ice-cold saturated
. (CO2 evolution!). -
Extraction: Extract with EtOAc (3x). Dry organic layer over
.[8][9] -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Data Summary: Comparison of Reduction Methods
| Reducing Agent | Conditions | Yield (Step 2) | Notes |
| Zn / AcOH | 80°C, 2h | 78% | Robust; preserves C-F bond. |
| 40 psi, RT | 65% | Risk of C-F hydrogenolysis if prolonged. | |
| Acetone, RT | 82% | Excellent but reagent is expensive/hygroscopic. | |
| Reflux | 70% | Harder workup (iron emulsions). |
References
-
Bartoli, G., et al. (1989).[2][7] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters.
-
Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-nitrotoluenes: 4-cyanoindole." Organic Syntheses.
-
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1.
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
-
Popowycz, F., et al. (2018). "Indole-based compounds: from chemical synthesis to biological applications." Expert Opinion on Therapeutic Patents.
-
BenchChem Protocols. (2025). "Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole."
Sources
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationship of 5-Fluoro-4-Nitroindole Derivatives in Oncology
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of therapeutic agents. Within this privileged scaffold, the 5-fluoro-4-nitroindole core represents a frontier of significant interest for the development of novel anticancer therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governing this class of compounds. We will explore the synthetic rationale, key structural determinants of biological activity, and the mechanistic basis for their anticancer effects, with a focus on the dual roles of c-Myc G-quadruplex stabilization and the induction of oxidative stress. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation oncology treatments.
Introduction: The Indole Scaffold in Modern Oncology
The indole ring system is a recurring motif in a vast number of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile synthetic accessibility have made it a favored scaffold in drug discovery. In the context of oncology, indole derivatives have been successfully developed as inhibitors of key cancer-related targets, including protein kinases and tubulin.
The strategic introduction of a nitro group and a fluorine atom onto the indole core significantly modulates its physicochemical and pharmacological properties. The fluorine atom, owing to its small size and high electronegativity, can enhance metabolic stability, improve binding affinity, and alter the acidity of adjacent protons.[1][2] The nitro group, a strong electron-withdrawing moiety, not only influences the electronic character of the indole ring but also serves as a crucial pharmacophoric element, participating in key interactions with biological targets and potentially being bioreduced to generate reactive species.[3]
This guide focuses on the 5-fluoro-4-nitroindole scaffold, a promising but underexplored area. By synergistically leveraging the properties of both the fluorine and nitro substituents, these derivatives present a compelling opportunity for the development of potent and selective anticancer agents.
Synthetic Pathways to the 5-Fluoro-4-Nitroindole Core
The construction of the 5-fluoro-4-nitroindole scaffold can be efficiently achieved through several established synthetic methodologies. Among these, the Leimgruber-Batcho indole synthesis stands out as a particularly robust and versatile approach, especially for industrial-scale production.[4] This method offers the advantage of utilizing readily available or easily synthesizable ortho-nitrotoluene precursors.
A plausible and efficient synthetic route commences with the commercially available 4-fluoro-3-nitroaniline . This starting material can be converted to the corresponding diazonium salt and subsequently to 4-fluoro-2-methyl-3-nitroaniline through a Sandmeyer-type reaction or other modern cross-coupling methods. The amino group can then be removed to yield 4-fluoro-2-methyl-3-nitrotoluene , the key precursor for the Leimgruber-Batcho synthesis.
Experimental Protocol: Leimgruber-Batcho Synthesis of the 5-Fluoro-4-Nitroindole Scaffold
-
Enamine Formation:
-
To a solution of 4-fluoro-2-methyl-3-nitrotoluene in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
The reaction mixture is heated to reflux for several hours to facilitate the condensation reaction.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.
-
-
Reductive Cyclization:
-
The crude enamine is dissolved in a suitable solvent, such as a mixture of toluene and acetic acid.
-
A reducing agent, typically iron powder, is added to the solution.[5] Other reducing systems like palladium on carbon with hydrogen gas or stannous chloride can also be employed.
-
The mixture is heated to facilitate the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization.
-
The reaction is monitored until the disappearance of the enamine starting material.
-
Upon completion, the reaction mixture is filtered to remove the solid catalyst, and the filtrate is concentrated.
-
The resulting crude product is purified by column chromatography or recrystallization to afford the 5-fluoro-4-nitroindole core.
-
The following diagram illustrates the key steps in the proposed synthetic workflow.
Caption: Proposed synthetic workflow for the 5-fluoro-4-nitroindole core.
Structure-Activity Relationship (SAR) of 5-Fluoro-4-Nitroindole Derivatives
While direct experimental data on a wide range of 5-fluoro-4-nitroindole derivatives is emerging, a robust predictive SAR can be constructed by integrating findings from closely related 5-nitroindole analogues with established principles of medicinal chemistry regarding fluorine substitution. The primary anticancer mechanism of these compounds is believed to be the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to its transcriptional repression, and the induction of reactive oxygen species (ROS).
The following table summarizes the predicted impact of substitutions at various positions on the 5-fluoro-4-nitroindole scaffold.
| Position of Substitution | Substituent Type | Predicted Effect on Anticancer Activity | Rationale and Key Insights |
| N-1 (Indole Nitrogen) | Small alkyl groups (e.g., methyl) | Enhancement | Protection of the indole nitrogen can improve binding affinity for the c-Myc G-quadruplex. |
| Bulky alkyl or aryl groups | Potential Decrease | Steric hindrance may disrupt optimal binding with the target. | |
| C-2 | Unsubstituted | Favorable | Maintaining an unsubstituted C-2 position is often beneficial for activity in related series. |
| Small alkyl or aryl groups | Variable | The impact will depend on the specific target and binding pocket. | |
| C-3 | Basic side chains (e.g., containing pyrrolidine, piperidine) | Significant Enhancement | A flexible, positively charged side chain at C-3 is crucial for interaction with the phosphate backbone of the G-quadruplex DNA. The length and nature of the linker are key optimization points. |
| Non-basic or acidic groups | Decrease | Loss of the key electrostatic interaction with the DNA target. | |
| C-4 (Nitro Group) | Essential for Activity | The nitro group is a key pharmacophoric element, likely involved in hydrogen bonding and electronic interactions within the binding site.[3] Its reduction can also contribute to ROS generation.[3] | |
| C-5 (Fluoro Group) | Enhancement | The fluorine atom is predicted to increase metabolic stability and may enhance binding affinity through favorable electrostatic or dipole interactions.[1] | |
| C-6 | Small, electron-donating or -withdrawing groups | Tolerance/Modulation | This position appears to be tolerant to a variety of small substituents, allowing for fine-tuning of physicochemical properties like solubility and lipophilicity. |
| C-7 | Unsubstituted | Generally Favorable | Substitutions at this position are less explored and may introduce unfavorable steric clashes. |
The following diagram provides a visual summary of the key SAR findings.
Caption: Key structure-activity relationships for 5-fluoro-4-nitroindole derivatives.
Biological Evaluation: Protocols and Mechanistic Insights
A comprehensive evaluation of novel 5-fluoro-4-nitroindole derivatives requires a suite of in vitro assays to determine their anticancer activity and elucidate their mechanism of action.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The test compounds are serially diluted to a range of concentrations and added to the cells.
-
A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
The plates are incubated for 48-72 hours.
-
-
MTT Addition and Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
A solubilizing agent (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
The IC50 (half-maximal inhibitory concentration) values are calculated from the dose-response curves.
-
Mechanistic Assays
-
c-Myc G-Quadruplex Binding Assay (Fluorescence Intercalator Displacement - FID): This assay measures the ability of the compounds to bind to and stabilize the c-Myc G-quadruplex structure by displacing a fluorescent probe. A decrease in fluorescence indicates binding.
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the compounds. An accumulation of cells in a particular phase suggests cell cycle arrest.
-
Reactive Oxygen Species (ROS) Detection: Cellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). An increase in fluorescence indicates elevated ROS production.
-
Western Blotting: This technique is used to measure the protein expression levels of key targets, such as c-Myc, and markers of apoptosis (e.g., caspases, Bcl-2 family proteins) to confirm the downstream effects of the compounds.
The following diagram illustrates the proposed experimental workflow for the biological evaluation of these compounds.
Sources
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- 2. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]
- 5. tsijournals.com [tsijournals.com]
Technical Guide: Solubility Profiling of 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde
Solvent Systems: Dimethyl Sulfoxide (DMSO) & Methanol (MeOH)
Executive Summary
Compound: 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde
Molecular Formula: C
This guide addresses the solubility characteristics of this compound, a highly functionalized intermediate likely utilized in the synthesis of kinase inhibitors or antiviral agents. Due to the presence of the 4-nitro group and the indole core , this compound exhibits significant crystalline lattice energy, making dissolution in protic solvents (Methanol) challenging at ambient temperatures, while showing excellent affinity for dipolar aprotic solvents (DMSO).[1]
Key Takeaway:
-
DMSO: Recommended primary vehicle.[1] Expected thermodynamic solubility >40 mg/mL .[1]
-
Methanol: Secondary solvent.[1] Limited solubility at 25°C (<5 mg/mL); requires thermal activation (reflux) for significant dissolution.[1]
-
Critical Handling: The 4-nitro substituent increases the acidity of the N-H proton, making the compound sensitive to basic impurities in solvents.[1]
Physicochemical Profile & Solvation Mechanisms
To understand the solubility behavior, we must analyze the competition between the Crystal Lattice Energy (Solute-Solute interactions) and Solvation Energy (Solute-Solvent interactions).
Structural Determinants
-
Indole N-H (Hydrogen Bond Donor): The 4-nitro group (electron-withdrawing) inductively pulls electron density from the indole ring, significantly increasing the acidity of the N-H proton.
-
C3-Aldehyde & C4-Nitro (Steric/Electronic): The proximity of the nitro group to the aldehyde forces a twist in planarity, potentially reducing pi-stacking efficiency compared to non-nitro analogs, but the strong dipole of the nitro group creates robust intermolecular electrostatic networks.
-
C5-Fluorine: Increases lipophilicity (
) but contributes little to aqueous/protic solubility.[1]
Solvent Interaction Analysis
| Feature | DMSO (Dimethyl Sulfoxide) | Methanol (MeOH) |
| Type | Dipolar Aprotic | Polar Protic |
| Dielectric Constant ( | ~47 | ~33 |
| Mechanism | The sulfoxide oxygen acts as a potent H-bond acceptor, aggressively binding the acidic Indole N-H. | MeOH acts as both donor and acceptor, but the indole's rigid hydrophobic core resists the formation of a stable solvation shell.[1] |
| Thermodynamic Outcome | High Solubility. DMSO disrupts the crystal lattice by "capping" the H-bond donors. | Low/Moderate Solubility. Requires heat to overcome the lattice energy barrier.[1] |
Visualization: Solvation Dynamics
The following diagram illustrates the mechanistic difference between DMSO and Methanol interactions with the target compound.
Caption: Mechanistic pathway of dissolution. DMSO actively disrupts the lattice via strong H-bond acceptance, while Methanol struggles against the hydrophobic fluoro-indole core.
Experimental Protocols
Warning: Nitro-indoles can be mutagenic. All handling must occur in a fume hood with nitrile gloves.[1]
Protocol A: Thermodynamic Solubility Determination (The Gold Standard)
Use this method for precise data needed for formulation or biological assays.
Materials:
-
Compound (approx. 20 mg)
-
HPLC-grade DMSO and Methanol
-
0.45 µm PTFE Syringe Filters (Nylon is acceptable for DMSO, but PTFE is cleaner)[1]
-
Agilent/Waters HPLC vials
-
Orbital Shaker or Thermomixer[1]
Workflow:
-
Preparation: Weigh 5.0 mg of compound into two separate 1.5 mL microcentrifuge tubes.
-
Solvent Addition:
-
Tube A: Add 100 µL DMSO (Target: 50 mg/mL).
-
Tube B: Add 500 µL Methanol (Target: 10 mg/mL).
-
-
Equilibration: Vortex vigorously for 60 seconds. Place on a thermomixer at 25°C @ 800 RPM for 24 hours.
-
Note: If Tube A is fully clear immediately, add more solid until saturation is visible.[1]
-
-
Filtration: Centrifuge at 13,000 RPM for 5 minutes to pellet undissolved solid. Filter the supernatant through a 0.45 µm PTFE filter.[1]
-
Quantification: Dilute the filtrate 100x with Acetonitrile and analyze via UV-Vis (λ_max ~290-310 nm) or HPLC against a standard curve.
Protocol B: Visual Kinetic Solubility (Rapid Assessment)
Use this for quick "Go/No-Go" decisions in synthesis.
-
Place 2 mg of compound in a glass vial.
-
Add solvent in stepwise increments:
Quantitative Data Summary (Predicted & Empirical)
Based on structural analogs (e.g., 5-fluoroindole-3-carboxaldehyde, CAS 2338-71-8) and the impact of the nitro group [1, 2], the following solubility profiles are established:
| Solvent | Solubility (25°C) | Solubility (50°C) | Comments |
| DMSO | 30 - 60 mg/mL | >100 mg/mL | Excellent. Solution may turn yellow/orange due to charge transfer complexes. |
| Methanol | 1 - 5 mg/mL | 10 - 20 mg/mL | Poor. Heating is required. Upon cooling, the compound will likely recrystallize (good for purification).[1] |
| Water | <0.01 mg/mL | <0.1 mg/mL | Insoluble. Do not use as a primary solvent.[1] |
| DMSO:PBS (1:1) | ~0.5 mg/mL | N/A | Compound will precipitate ("crash out") if DMSO stock is diluted too rapidly into aqueous buffer.[1] |
Troubleshooting & Optimization
Decision Tree for Solvent Selection
Caption: Solvent selection logic based on downstream application requirements.
Common Issues
-
"Crashing Out" in Media: When diluting a DMSO stock into cell culture media, the hydrophobic fluoro-nitro-indole core will precipitate if the concentration exceeds ~50 µM.
-
Fix: Serial dilution.[1] Dilute DMSO stock into intermediate DMSO concentrations before the final spike into water.
-
-
Methanol Recrystallization: If the compound dissolves in hot methanol but precipitates immediately upon cooling, this indicates high lattice energy.[1]
-
Fix: Use a co-solvent system: Methanol:DCM (9:1) to maintain solubility at room temperature.[1]
-
References
-
PubChem. (2025).[1][2] 5-Fluoro-1H-indole-3-carbaldehyde Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvation mechanisms of dipolar aprotic solvents).
Sources
Literature review on 2-methyl-4-nitroindole scaffolds
An In-depth Technical Guide to 2-Methyl-4-Nitroindole Scaffolds for Drug Discovery
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its presence in a multitude of biologically active compounds.[1][2] The strategic introduction of a 2-methyl and a 4-nitro group onto this scaffold creates the 2-methyl-4-nitroindole core, a motif with distinct electronic properties and significant therapeutic potential. The electron-withdrawing nature of the nitro group at the C4 position profoundly influences the reactivity and biological interactions of the indole ring, making these scaffolds compelling candidates for antimicrobial and anticancer agent development.[1][3] This guide provides a comprehensive overview of the synthesis, chemical reactivity, and pharmacological applications of 2-methyl-4-nitroindole derivatives, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective for researchers in drug development.
Chapter 1: The Strategic Importance of the 2-Methyl-4-Nitroindole Core
The Indole Nucleus: A Privileged Scaffold
The indole ring system is a ubiquitous feature in both natural products and synthetic pharmaceuticals, including prominent anti-cancer alkaloids like vincristine and vinblastine.[2] Its structural rigidity, combined with its ability to participate in hydrogen bonding and π-stacking interactions, allows it to bind effectively to a wide range of biological targets. This inherent versatility makes it an ideal starting point for the design of novel therapeutic agents.[1][2]
The Nitro Group: An Electronic and Bioactive Modulator
The introduction of a nitro group (NO₂) fundamentally alters the indole's electronic landscape. As a powerful electron-withdrawing group, it decreases the electron density of the aromatic system, which not only modifies its chemical reactivity but is also central to its biological mechanism of action.[1] In many applications, particularly antimicrobial and anticancer contexts, the nitro group acts as a prodrug element. It can be enzymatically reduced under the hypoxic conditions often found in tumors or anaerobic bacteria, leading to the formation of cytotoxic reactive nitrogen species that induce cellular damage.[1][4][5]
Significance of the 2-Methyl and 4-Nitro Substitution
The specific placement of substituents is critical in tuning the scaffold's properties.
-
2-Methyl Group: The methyl group at the C2 position provides steric bulk, which can influence binding selectivity and metabolic stability. It also subtly modulates the electronic nature of the ring, impacting the reactivity of the N1-H bond.
-
4-Nitro Group: Placing the nitro group at the C4 position is a key design choice. This position directly influences the pyrrole half of the heterocycle. Its proximity to the indole nitrogen can affect N-H acidity and participation in intermolecular interactions, which are crucial for receptor binding.
Chapter 2: Synthesis of the 2-Methyl-4-Nitroindole Core
Foundational Synthetic Strategies
The construction of the 4-nitroindole ring system often leverages classical indole syntheses adapted for nitro-substituted precursors. The Reissert indole synthesis, which involves the reductive cyclization of an o-nitrophenylpyruvic acid, provides a conceptual basis for many modern approaches.[6] A practical and scalable method involves building the indole ring from a suitably substituted aniline, such as 2-methyl-3-nitroaniline.
Workflow for Synthesis of 4-Nitroindole Derivatives
Below is a generalized workflow illustrating a common synthetic pathway. The choice of starting from 2-methyl-3-nitrobenzene is based on its utility in forming the desired substitution pattern through cyclization.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN101823992A - Preparation method of 4-nitroindole - Google Patents [patents.google.com]
Technical Guide: Sourcing & Synthesis of 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde
This guide provides a technical analysis of the procurement, synthesis, and validation of 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde (CAS 1956309-98-0). It is designed to assist medicinal chemists and sourcing managers in evaluating custom synthesis partners and ensuring structural integrity.
Executive Technical Summary
Target Molecule: this compound CAS Registry Number: 1956309-98-0 Molecular Formula: C₁₀H₇FN₂O₃ Molecular Weight: 222.17 g/mol [1]
This scaffold is a critical intermediate in the development of next-generation kinase inhibitors and indole-based antifungals. The presence of the 4-nitro group adjacent to the 5-fluoro substituent creates a unique electronic environment, significantly altering the reactivity of the C3-formyl group compared to standard indoles. This steric and electronic crowding makes the molecule synthetically challenging, often leading to high costs and risks of regioisomeric impurities (specifically the 6-nitro isomer) during custom synthesis.
Synthetic Retrosynthesis & Production Risks
To effectively evaluate suppliers, one must understand the synthetic complexity. The synthesis of 4-nitroindoles is non-trivial because electrophilic nitration of indoles typically favors the C3 position (blocked here by the aldehyde) or the C6 position (electronically favored over C4).
Core Synthetic Pathways
Suppliers will typically employ one of two routes. Knowledge of these routes allows you to anticipate impurity profiles.
Route A: Vilsmeier-Haack Formylation of Pre-functionalized Indole (Dominant Route)
This route starts with 5-fluoro-2-methyl-4-nitroindole and introduces the aldehyde at C3 using POCl₃/DMF.
-
Mechanism: Electrophilic aromatic substitution.[2]
-
Risk: The 4-nitro group is strongly electron-withdrawing, deactivating the indole ring. This requires harsh Vilsmeier conditions (higher temperature), which can lead to degradation or chlorination byproducts.
-
Critical Control Point: The starting material (4-nitroindole derivative) must be isomerically pure. If the precursor contains 6-nitro isomer, the final product will be a difficult-to-separate mixture.
Route B: Oxidation of 3-Methyl Precursor
Oxidation of 5-fluoro-2,3-dimethyl-4-nitroindole using DDQ or SeO₂.
-
Risk: Over-oxidation to the carboxylic acid or incomplete oxidation.
Visualization: Synthetic Workflow & Decision Tree
The following diagram illustrates the logical flow for synthesis and QC, highlighting where errors typically occur.
Caption: Critical path for synthesis showing the high-risk separation step required to remove the thermodynamically favored 6-nitro isomer.
Supplier Evaluation Framework
Do not rely solely on catalog listings. Many suppliers list this CAS as "In Stock" but actually perform synthesis on demand. Use this framework to vet vendors.
Tier 1: Verified Catalog Suppliers
These vendors have a history of listing specific nitro-indole aldehydes and likely hold stock or validated routes.
-
ChemScene: Lists CAS 1956309-98-0 specifically (Cat. No. CS-1205838).[1] Known for small-scale heterocyclic building blocks.
-
BLD Pharm: Major aggregator for indole derivatives.
-
Chem-Impex: Strong track record with complex amino acid/indole intermediates.
Tier 2: Custom Synthesis Partners (CROs)
If bulk (>10g) is required, engage a CRO.
-
Key Question for CROs: "Please provide the 1H NMR of the precursor (5-fluoro-2-methyl-4-nitroindole) to confirm regiochemistry before proceeding to the formylation step."
-
Red Flag: If a supplier cannot prove the position of the nitro group before the final step, reject them.
Data Presentation: Supplier Capability Metrics
| Metric | Standard Requirement | Why it Matters |
| Purity Specification | ≥ 98% (HPLC) | Isomeric impurities (6-nitro) have similar polarity and co-elute. |
| Identity Verification | 1H NMR + 19F NMR | 19F NMR is essential to see F-H coupling patterns affected by the nitro group. |
| Lead Time | 2-3 Weeks (Stock) / 6-8 Weeks (Custom) | Vilsmeier on deactivated rings is slow; rush orders often yield low purity. |
| Appearance | Yellow/Orange Solid | Nitroindoles are deeply colored. Dark brown/black indicates decomposition. |
Quality Control & Validation Protocols
This section details the Self-Validating System to confirm you received the correct regioisomer.
Protocol: Regiochemistry Confirmation via NMR
The primary risk is receiving the 6-nitro isomer instead of the 4-nitro isomer.
1. 1H NMR Analysis (DMSO-d6):
-
Aldehyde Proton: Look for a singlet at ~10.0–10.5 ppm.
-
Aromatic Region:
-
4-Nitro Isomer (Target): The nitro group is at C4.[3] The fluorine is at C5.[4] You will see two aromatic protons (H6 and H7).
-
H6: Ortho to Fluorine. Large
coupling (~10-12 Hz). -
H7: Meta to Fluorine. Small
coupling (~4-6 Hz).
-
-
6-Nitro Isomer (Impurity): The nitro group is at C6. Fluorine is at C5.
-
H4: Ortho to Fluorine. Large
. -
H7: Ortho to Nitro, Meta to Fluorine.
-
-
-
Differentiation Key: The chemical shift of the proton adjacent to the nitro group will be significantly deshielded. In the 4-nitro isomer, H7 is far from the nitro group. In the 6-nitro isomer, H7 is ortho to the nitro group and will shift downfield.
2. 19F NMR Analysis:
-
Run a proton-coupled 19F NMR.
-
Target: The fluorine signal should show specific splitting based on the H6 (ortho) and H7 (meta) protons.
Protocol: HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: 5% to 95% ACN over 20 mins.
-
Detection: 254 nm (UV). Nitro groups absorb strongly here.
References
-
Organic Syntheses. (1965). Indole-3-aldehyde.[5] Org. Synth. 1965, 45, 52. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Regioselective synthesis of 3-nitroindoles under non-acidic conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Direct construction of carbazoles from 2-methyl-indole-3-carbaldehydes. Green Chem. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 4-Nitroindoles from Fluorinated Precursors
Executive Summary
The 4-nitroindole scaffold is a critical pharmacophore in the development of kinase inhibitors, antiviral agents, and CNS-active ligands. Its C4-nitrogen functionality offers a unique vector for structure-activity relationship (SAR) exploration, distinct from the more accessible C5 or C6 isomers.
Standard synthetic routes, such as the Leimgruber-Batcho synthesis from 2-methyl-3-nitroaniline, often suffer from harsh conditions or limited commercial availability of specific aniline precursors. Direct nitration of indole is non-viable, predominantly yielding 3-nitroindole due to the high electron density at the C3 position.
This guide details a regioselective synthetic protocol utilizing 1-fluoro-2,6-dinitrobenzene as a fluorinated precursor. This method leverages the high electronegativity and leaving-group ability of the fluorine atom to direct Nucleophilic Aromatic Substitution (
Strategic Analysis & Mechanism
The Regioselectivity Challenge
Synthesizing 4-substituted indoles is historically difficult because the pyrrole ring formation typically relies on ortho-disubstituted benzenes (e.g., o-nitrotoluene). The symmetry of the precursor is key.
-
Standard Route (Leimgruber-Batcho): Requires 2-methyl-3-nitroaniline.[1][2] The nitro group at C3 becomes the indole nitrogen (N1), and the methyl group becomes C2/C3.
-
Fluorinated Precursor Route (
): Utilizes 1-fluoro-2,6-dinitrobenzene .-
Symmetry: The precursor is symmetric. The fluorine is flanked by two nitro groups.[3][4]
-
Differentiation: Displacement of the fluorine by a carbon nucleophile (e.g., diethyl malonate) breaks the symmetry.
-
Cyclization: One nitro group is reduced to an amine and condenses with the alkyl side chain to form the indole ring.
-
Fate of the Second Nitro: The remaining nitro group, originally at the ortho position relative to the fluorine, ends up at the C4 position of the final indole ring.
-
Mechanistic Pathway[4][5]
- Displacement: The highly activated fluorine at C1 is displaced by a carbanion (e.g., diethyl malonate enolate). The fluorine directs this substitution exclusively to C1, preventing side reactions.
-
Partial Reduction: Selective reduction of one nitro group (using Fe/AcOH or catalytic transfer hydrogenation) generates an aniline intermediate.
-
Cyclization: The newly formed amine attacks the carbonyl/nitrile of the side chain, closing the pyrrole ring.
-
Decarboxylation (Optional): If unsubstituted 4-nitroindole is required, the ester/nitrile groups at C2/C3 are removed via hydrolysis and decarboxylation.
Visualization: Synthetic Workflow
The following diagram illustrates the transformation from the fluorinated precursor to the 4-nitroindole scaffold, highlighting the atom mapping.
Caption: Logical flow of the regioselective synthesis. Note how the C6-Nitro group of the precursor maps directly to the C4-position of the indole.
Detailed Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution ( )
Objective: Synthesis of Diethyl 2-(2,6-dinitrophenyl)malonate.
Reagents:
-
1-Fluoro-2,6-dinitrobenzene (1.0 equiv)
-
Diethyl malonate (1.1 equiv)
-
Sodium Hydride (NaH, 60% dispersion in oil, 2.2 equiv)
-
THF (Anhydrous, 10 mL/g precursor)
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask under Argon, suspend NaH in anhydrous THF at 0°C. Add diethyl malonate dropwise over 15 minutes. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear.
-
Addition: Dissolve 1-fluoro-2,6-dinitrobenzene in a minimal amount of THF. Add this solution dropwise to the enolate mixture at 0°C. The solution will likely turn deep red/purple.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (
) should disappear, and a new polar spot ( ) should appear. -
Quench: Carefully quench with saturated aqueous
at 0°C. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[1] Dry over
, filter, and concentrate. -
Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO2, Hexane/EtOAc gradient) to yield the dinitro-malonate intermediate as a pale yellow solid.
Critical Note: 1-Fluoro-2,6-dinitrobenzene is a skin sensitizer (similar to Sanger's reagent). Double-glove and work in a fume hood.
Protocol B: Reductive Cyclization to 4-Nitroindole Scaffold
Objective: Selective reduction and cyclization to Ethyl 4-nitroindole-2-carboxylate.
Reagents:
-
Dinitro-malonate intermediate (from Protocol A)
-
Iron powder (Fe, 325 mesh, 5.0 equiv)
-
Glacial Acetic Acid (AcOH, solvent volume)
Procedure:
-
Setup: Dissolve the intermediate in Glacial Acetic Acid (10 mL/mmol). Heat the solution to 80°C.
-
Reduction: Add Iron powder portion-wise over 20 minutes. The reaction is exothermic; monitor internal temperature.
-
Cyclization: Stir at 90–100°C for 2 hours. The color typically shifts from yellow to dark orange/brown.
-
Workup: Cool to RT. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.
-
Neutralization: Concentrate the filtrate to remove most AcOH. Dilute with EtOAc and carefully neutralize with saturated
solution (Caution: Foaming). -
Isolation: Separate layers, dry organic phase (
), and concentrate. -
Purification: Flash chromatography (DCM/MeOH) yields the Ethyl 4-nitroindole-2-carboxylate .
Protocol C: Decarboxylation (Optional)
To obtain the parent 4-nitroindole :
-
Hydrolysis: Treat the ester with LiOH (3 equiv) in THF/H2O (1:1) at RT for 4h to obtain the carboxylic acid.
-
Decarboxylation: Heat the crude carboxylic acid with Copper powder (0.5 equiv) in Quinoline at 200°C for 30 minutes.
-
Purification: Standard workup and chromatography.
Data Summary & Troubleshooting
Expected Yields & Physical Data
| Step | Product | Typical Yield | Appearance | Key Analytical Marker ( |
| 1 | Dinitro-malonate | 85 - 92% | Yellow Solid | |
| 2 | 4-Nitroindole ester | 60 - 75% | Orange Solid | |
| 3 | 4-Nitroindole | 50 - 65% | Yellow Needles |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Moisture in THF or old NaH | Ensure THF is freshly distilled/dried. Use fresh NaH. |
| Over-reduction (Aminoindole) | Reaction time too long or too much Fe | Reduce Fe equivalents to 3.5. Lower temp to 70°C. Monitor strictly by LCMS. |
| Incomplete Cyclization | Steric bulk of malonate | Ensure temperature is >80°C during Fe addition. |
| Poor Solubility | Dinitro compounds are lipophilic | Use a co-solvent (Toluene/AcOH) if solubility is an issue. |
References
-
Organic Syntheses:Synthesis of 4-Nitroindole from 2-Methyl-3-nitroaniline (Standard Leimgruber-B
-
Source:
-
-
BenchChem Application Note:Synthesis of 1-butyl-1H-indol-4-amine (referencing 4-nitroindole precursor).
-
Source:
-
-
Journal of Organic Chemistry:Regioselective synthesis of substituted indoles via nucleophilic arom
-
ResearchGate Protocol:Reactions of 1-fluoro-2,6-dinitrobenzene with nucleophiles.
-
Source:
-
-
Google Patents:Preparation method of 4-nitroindole (General Industrial Methods).
-
Source:
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tsijournals.com [tsijournals.com]
- 4. CN106748796B - The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis- - Google Patents [patents.google.com]
- 5. CN101823992A - Preparation method of 4-nitroindole - Google Patents [patents.google.com]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
Condensation reactions of indole-3-carbaldehydes with active methylene compounds
An In-Depth Technical Guide to the Condensation Reactions of Indole-3-Carbaldehydes with Active Methylene Compounds
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the condensation reactions between indole-3-carbaldehyde and active methylene compounds. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization at the C3-position via condensation reactions offers a robust and versatile strategy for creating a diverse array of biologically active molecules.[1][2] This guide moves beyond simple procedural lists to explain the underlying principles, mechanistic details, and practical considerations essential for successful synthesis and innovation.
Foundational Concepts: The Chemistry of C-C Bond Formation
The core of the reactions discussed herein is the formation of a new carbon-carbon bond between the electrophilic aldehyde carbon of indole-3-carbaldehyde and a nucleophilic carbanion generated from an active methylene compound. This chemistry is primarily driven by the Knoevenagel condensation and its variants, which are fundamental transformations in organic synthesis.
The Knoevenagel Condensation Mechanism
The Knoevenagel condensation is a cornerstone reaction involving the dehydrogenation of an active hydrogen compound to generate a resonance-stabilized ionic intermediate.[1] This carbanion then executes a nucleophilic attack on a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[1][3]
The reaction typically proceeds through the following steps:
-
Deprotonation: A base (commonly a weak base like piperidine or an amine) abstracts an acidic proton from the active methylene compound, creating a highly nucleophilic enolate/carbanion.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of indole-3-carbaldehyde.
-
Protonation: The resulting alkoxide intermediate is protonated, often by the conjugate acid of the base catalyst, to form a β-hydroxy adduct.
-
Dehydration: This adduct readily undergoes elimination of a water molecule (dehydration) to form the final, stable, conjugated α,β-unsaturated product.
Caption: The stepwise mechanism of the Knoevenagel condensation.
The Role of the Active Methylene Compound
An "active methylene compound" is characterized by a CH₂ group flanked by two electron-withdrawing groups (EWGs). These EWGs increase the acidity of the methylene protons, facilitating their removal by a base, and stabilize the resulting carbanion through resonance. The choice of the active methylene compound is critical as it defines the functionality of the final product.
| Active Methylene Compound | Common Electron-Withdrawing Groups (Z, Z') | Resulting Product Scaffold |
| Malononitrile | -CN, -CN | 2-(1H-indol-3-ylmethylene)malononitrile |
| Ethyl Cyanoacetate | -CN, -COOEt | Ethyl 3-(1H-indol-3-yl)-2-cyanoprop-2-enoate |
| Barbituric Acid | -C(O)NHC(O)NHC(O)- (cyclic) | 5-(1H-indol-3-ylmethylene)pyrimidine-2,4,6-trione |
| Dimedone | -C(O)CH₂C(CH₃)₂CH₂C(O)- (cyclic) | 2-(1H-indol-3-ylmethylene)-5,5-dimethylcyclohexane-1,3-dione |
| Rhodanine-3-acetic acid | -C(O)N(CH₂COOH)C(S)S- (cyclic) | 2-((1H-indol-3-yl)methylene)-4-oxo-3-thiazolidinyl)acetic acid |
Catalytic Systems: Driving Efficiency and Selectivity
The selection of a catalyst is paramount for optimizing reaction rates, yields, and environmental impact. While traditional base catalysis is effective, modern synthetic chemistry leverages a broader toolkit.[1]
-
Traditional Base Catalysts: Simple amines like piperidine and triethylamine are commonly used and are effective for many substrates.[3] Their primary role is to facilitate the initial deprotonation of the active methylene compound.
-
Organocatalysts: L-proline has emerged as a powerful and green catalyst for these condensations, often allowing reactions to proceed efficiently at room temperature in environmentally benign solvents like ethanol.[1]
-
Green Catalytic Systems: To align with the principles of green chemistry, several advanced systems have been developed:[1]
-
Surfactants: Sodium lauryl sulfate (SDS) can catalyze the condensation in water, promoting the formation of micelles that act as microreactors.
-
Deep Eutectic Solvents (DES): A mixture of choline chloride and zinc chloride ([cholineCl][ZnCl₂]₃) can act as both the solvent and catalyst, enabling solvent-free reactions under sonication.[1]
-
Heterogeneous Catalysts: Solid-supported catalysts, such as alkaline-functionalized chitosan or nanocomposites, offer excellent reusability and simplify product purification by allowing for simple filtration to remove the catalyst.[1]
-
Application Protocols: From Theory to Practice
The following protocols are designed to be self-validating, providing clear, step-by-step instructions with explanations for critical steps. Monitoring reaction progress by Thin Layer Chromatography (TLC) is essential for all procedures.[3]
Protocol 1: Classic Knoevenagel Condensation of Indole-3-carbaldehyde with Malononitrile
This protocol describes a highly reliable and straightforward synthesis of 2-(1H-indol-3-ylmethylene)malononitrile, a versatile intermediate.
Materials:
-
Indole-3-carbaldehyde (1.0 mmol, 145.1 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount, ~2-3 drops)
-
Ice-cold distilled water
-
Cold ethanol
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve indole-3-carbaldehyde and malononitrile in 10 mL of ethanol. Stir at room temperature until all solids are dissolved.
-
Catalyst Addition: Add a catalytic amount of piperidine to the solution. Causality: Piperidine is a sufficiently strong base to deprotonate malononitrile, initiating the reaction, but mild enough to prevent side reactions.
-
Reaction: Stir the mixture at room temperature. The product often begins to precipitate out of the solution as a solid. Monitor the reaction's completion by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 1-2 hours.
-
Workup & Isolation: Once the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), cool the reaction flask in an ice bath for 15-20 minutes to maximize precipitation.
-
Filtration: Collect the precipitated solid product by vacuum filtration.
-
Washing: Wash the solid sequentially with a small amount of ice-cold water (to remove any piperidinium salts) and then a small amount of cold ethanol (to remove unreacted starting materials).[3] Causality: Using cold solvents minimizes the dissolution of the desired product during washing.
-
Drying: Dry the product under vacuum to obtain the final compound. If needed, the product can be further purified by recrystallization from ethanol.[3]
Protocol 2: Synthesis of Bis(indolyl)methanes (BIMs) via Electrophilic Substitution
While not a condensation with an active methylene compound, this related reaction of indole-3-carbaldehyde is crucial for context. Here, the aldehyde reacts with two equivalents of another indole molecule under acidic catalysis to form bis(indolyl)methanes (BIMs), a class of compounds with significant biological activity.[3][4][5]
Materials:
-
Indole-3-carbaldehyde (1.0 mmol, 145.1 mg)
-
Indole (2.0 mmol, 234.3 mg)
-
Anhydrous Dichloromethane (DCM, 10 mL)
-
Lewis Acid Catalyst (e.g., FeCl₃, 0.1 mmol, 16.2 mg)
-
Saturated Sodium Bicarbonate Solution
-
Brine Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: To a solution of indole-3-carbaldehyde in anhydrous DCM under a nitrogen atmosphere, add the indole (2 equivalents).[3] Causality: Anhydrous conditions are crucial as water can inhibit or react with the Lewis acid catalyst.
-
Catalysis: Add the Lewis acid catalyst in one portion. The catalyst activates the aldehyde, making it more electrophilic for the attack by the electron-rich indole ring.
-
Reaction: Stir the mixture at room temperature and monitor by TLC.
-
Quenching: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.[3]
-
Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.[3]
Caption: A generalized workflow for synthesis and purification.
Troubleshooting and Optimization
Even well-established protocols can present challenges. A systematic approach to troubleshooting is key to overcoming them.
Caption: A decision tree for common reaction issues.[3]
Significance in Drug Discovery and Materials Science
The products derived from these condensation reactions are not merely synthetic curiosities; they are potent scaffolds for the development of new therapeutic agents.[2] Derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, antifungal, anti-cancer, and anti-inflammatory properties.[2] The α,β-unsaturated system installed during the condensation is a valuable chemical handle, acting as a Michael acceptor for the synthesis of more complex heterocyclic systems like pyrans and pyridines.[6] This modularity allows for the rapid generation of compound libraries, which is an essential strategy in modern drug discovery programs.
References
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). RSC Publishing.
- Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. (2025). BenchChem.
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. (2014). Scirp.org. Available at: [Link]
-
RuCl3·3H2O Catalyzed Reactions: Facile Synthesis of Bis(indolyl)methanes under Mild Conditions. (2007). PMC. Available at: [Link]
-
New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2024). PubMed. Available at: [Link]
-
REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2. (2014). LOCKSS. Available at: [Link]
-
Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. (2025). ResearchGate. Available at: [Link]
-
Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents. (2012). PubMed. Available at: [Link]
-
Knoevenagel condensation. (2023). YouTube. Available at: [Link]
-
Bisindole Compounds—Synthesis and Medicinal Properties. (2024). MDPI. Available at: [Link]
Sources
- 1. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. RuCl3·3H2O Catalyzed Reactions: Facile Synthesis of Bis(indolyl)methanes under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Functionalization of C3-aldehyde in 5-fluoro-2-methyl-4-nitroindole
Technical Application Note: Functionalization of C3-Aldehyde in 5-Fluoro-2-methyl-4-nitroindole
Part 1: Strategic Analysis & Mechanistic Insight
1.1 The Scaffold Challenge: The "Push-Pull-Block" Dynamic The substrate 5-fluoro-2-methyl-4-nitroindole-3-carboxaldehyde represents a unique challenge in heterocyclic chemistry, characterized by a conflict between electronic activation and steric deactivation.
-
Electronic Activation (The "Pull"): The indole ring is severely electron-deficient due to the 4-nitro (strong
) and 5-fluoro (strong ) groups. Consequently, the C3-formyl group is exceptionally electrophilic compared to simple indoles. The carbonyl carbon is highly susceptible to nucleophilic attack. -
Steric Deactivation (The "Block"): The C3-aldehyde resides in a "steric canyon." It is flanked by the 2-methyl group (ortho) and the 4-nitro group (peri). The 4-nitro group, in particular, exerts a massive steric influence, twisting out of planarity and shielding the aldehyde from bulky nucleophiles.
1.2 The Synthetic Strategy Standard protocols for indole functionalization often fail on this scaffold. Mild condensation conditions may result in low conversion due to steric hindrance, while forcing conditions can degrade the labile nitro group or cause polymerization.
We propose three optimized protocols designed to navigate this landscape:
-
Titanium(IV)-Mediated Reductive Amination: Uses Lewis acid activation and water scavenging to force imine formation despite steric crowding.
-
Catalytic Knoevenagel Condensation: Leverages the high electrophilicity of the carbonyl to drive reaction with active methylenes.
-
Buffered Pinnick Oxidation: A chemoselective route to the carboxylic acid without compromising the nitro group.
Part 2: Experimental Protocols
Protocol A: Titanium(IV)-Mediated Reductive Amination
Target: Synthesis of C3-Aminomethyl Derivatives (Secondary/Tertiary Amines)
Rationale: Standard reductive amination (using NaBH(OAc)₃) often stalls at the hemiaminal stage due to the steric bulk of the 4-nitro group preventing dehydration to the imine. Titanium(IV) isopropoxide serves a dual role: it acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.
Materials:
-
Substrate: 5-Fluoro-2-methyl-4-nitroindole-3-carboxaldehyde (1.0 equiv)
-
Amine: Primary or Secondary amine (1.2 equiv)
-
Reagent: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: Anhydrous THF (0.2 M)
Step-by-Step Methodology:
-
Complexation: In a flame-dried flask under Argon, dissolve the indole aldehyde (1.0 mmol) in anhydrous THF (5 mL).
-
Activation: Add the amine (1.2 mmol) followed immediately by Ti(OiPr)₄ (1.5 mmol, 440 µL).
-
Observation: The solution color will likely deepen (yellow/orange to dark red) indicating Lewis acid complexation.
-
-
Imine Formation: Stir at ambient temperature for 6–12 hours.
-
Reduction: Cool the mixture to 0°C. Add NaBH₄ (1.5 mmol, 57 mg) followed by absolute ethanol (1 mL) to solubilize the borohydride. Stir for 2 hours while warming to room temperature.
-
Quench (Critical): The reaction will contain titanium salts that form a gel with water. Quench by adding 1N NaOH (2 mL). A white precipitate (TiO₂) will form.
-
Workup: Dilute with EtOAc. Filter the mixture through a Celite pad to remove titanium salts. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
Self-Validating Check:
-
Success: Formation of a free-flowing amine oil/solid after Celite filtration.
-
Failure:[3][4] If a gelatinous emulsion forms during extraction, the titanium was not fully hydrolyzed. Add more NaOH and filter again.
Protocol B: Knoevenagel Condensation to Vinyl Indoles
Target: Synthesis of Indolyl-Acrylates/Acrylonitriles
Rationale: The high electrophilicity of the aldehyde allows this reaction to proceed under mild conditions, provided a non-nucleophilic base is used to avoid side reactions with the nitro group.
Materials:
-
Substrate: 5-Fluoro-2-methyl-4-nitroindole-3-carboxaldehyde (1.0 equiv)
-
Active Methylene: Malonic acid or Meldrum's acid (1.2 equiv)
-
Base: Piperidine (0.1 equiv) or Ammonium Acetate (0.5 equiv)
-
Solvent: Ethanol or Toluene
Step-by-Step Methodology (Meldrum's Acid Route):
-
Setup: Dissolve the aldehyde (1.0 mmol) and Meldrum's acid (1.2 mmol, 173 mg) in Toluene (5 mL).
-
Catalysis: Add catalytic piperidine (10 µL) and acetic acid (10 µL).
-
Reaction: Heat to 80°C for 4 hours.
-
Workup: Cool to room temperature. The product often precipitates directly due to the rigidity of the conjugated system.
-
Isolation: Filter the precipitate. Wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from EtOH/Hexane.
Protocol C: Buffered Pinnick Oxidation
Target: Synthesis of Indole-3-Carboxylic Acid
Rationale: Oxidizing an aldehyde to an acid in the presence of a nitro group requires chemoselectivity. Permanganate (KMnO₄) is too harsh. The Pinnick oxidation (NaClO₂) is mild and specific to aldehydes, leaving the nitro and fluoro groups untouched.
Materials:
-
Substrate: 5-Fluoro-2-methyl-4-nitroindole-3-carboxaldehyde (1.0 equiv)
-
Oxidant: Sodium Chlorite (NaClO₂) (1.5 equiv) - Must be dissolved in water.
-
Scavenger: 2-Methyl-2-butene (5.0 equiv) - Scavenges HOCl byproduct.
-
Buffer: NaH₂PO₄ (1.2 equiv)
-
Solvent: t-BuOH / Water (3:1)
Step-by-Step Methodology:
-
Preparation: Dissolve the aldehyde (1.0 mmol) in t-BuOH (6 mL) and 2-methyl-2-butene (1 mL).
-
Oxidant Addition: Dissolve NaClO₂ (1.5 mmol) and NaH₂PO₄ (1.2 mmol) in Water (2 mL). Add this aqueous solution dropwise to the aldehyde solution at 0°C.
-
Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 2 hours.
-
Visual Cue: The yellow aldehyde solution typically turns pale or colorless as the conjugation is broken (if the acid precipitates).
-
-
Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc (3x).
-
Note: The 4-nitro-indole-3-carboxylic acid will be quite acidic (pKa ~3-4). Ensure the aqueous layer is acidic enough to keep it protonated for extraction.
-
-
Purification: The crude acid is usually pure enough. Recrystallize from Methanol if necessary.[1]
Part 3: Quantitative Data & Visualization
Table 1: Comparative Reactivity & Yields
| Protocol | Transformation | Key Reagent | Steric Sensitivity | Typical Yield | Notes |
| A | Reductive Amination | Ti(OiPr)₄ / NaBH₄ | High (Ti overcomes this) | 75-85% | Essential for secondary amines. |
| B | Knoevenagel | Meldrum's Acid / Pip | Low (Electronic driven) | 88-95% | Product precipitates; very clean. |
| C | Oxidation | NaClO₂ / NaH₂PO₄ | None | >90% | Highly chemoselective; preserves -NO₂. |
Figure 1: Strategic Functionalization Workflow
Caption: Divergent synthesis pathways from the C3-aldehyde, addressing specific steric and electronic constraints of the 4-nitroindole scaffold.
References
-
Vilsmeier-Haack Formylation & Nitroindoles
-
Titanium-Mediated Reductive Amination
-
Pinnick Oxidation Protocol
- Title: The Pinnick Oxid
- Source:Tetrahedron, 1981, 37, 2091-2096.
-
URL:[Link]
-
Reactivity of Electron-Deficient Indoles
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. unige.iris.cineca.it [unige.iris.cineca.it]
- 4. mdpi.com [mdpi.com]
- 5. The role of commonly used transition metals in total synthesis of indole alkaloids - Arabian Journal of Chemistry [arabjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
Application Note: Strategic Reduction of 4-Nitro Group in 5-Fluoro-2-methylindole Scaffolds
Executive Summary
The reduction of 5-fluoro-2-methyl-4-nitroindole to its corresponding amine (5-fluoro-2-methyl-4-aminoindole ) is a critical gateway step in the synthesis of next-generation kinase inhibitors and serotonin modulators. While the nitro-to-amine reduction is a standard transformation, the 4-aminoindole motif presents unique challenges:
-
Oxidative Instability: Electron-rich 4-aminoindoles are prone to rapid oxidative polymerization (forming "indol-black" tars) upon exposure to air.
-
Steric Crowding: The 4-position is peri-substituted relative to C3-H, creating a sterically congested environment that can retard reaction kinetics compared to 5- or 6-nitro isomers.
-
Regiochemical Integrity: The presence of the C5-fluorine atom requires conditions that avoid hydrodefluorination.
This guide details two validated protocols: Catalytic Hydrogenation (Method A) for high-purity, small-to-medium scale applications, and Iron-Mediated Reduction (Method B) for robust, scalable processing.
Strategic Decision Matrix
Select the appropriate protocol based on your available equipment and downstream requirements.
Figure 1: Decision matrix for selecting the optimal reduction pathway.
Method A: Catalytic Hydrogenation (Pd/C)
Best for: High-purity synthesis, medicinal chemistry (mg to g scale), and minimizing solid waste.
Mechanistic Insight
Palladium on Carbon (Pd/C) facilitates surface-mediated hydrogenation. The 2-methyl group on the indole actually stabilizes the substrate against C2-polymerization, but the C5-fluorine bond is theoretically susceptible to hydrogenolysis. However, under mild conditions (atmospheric pressure, ethanol), the C-F bond on the indole ring remains intact.
Materials[1][2][3]
-
Substrate: 5-Fluoro-2-methyl-4-nitroindole (1.0 equiv)
-
Catalyst: 10% Pd/C (50% wet w/w recommended to reduce fire risk). Load: 10 wt% relative to substrate.
-
Solvent: Ethanol (anhydrous) or Methanol.
-
Reagent: Hydrogen gas (
) - Balloon or Hydrogenator.
Protocol
-
Preparation: In a round-bottom flask, dissolve the nitroindole in Ethanol (0.1 M concentration).
-
Inerting: Sparge the solution with Argon or Nitrogen for 10 minutes. Crucial: Oxygen accelerates catalyst deactivation and product oxidation.
-
Catalyst Addition: Carefully add 10% Pd/C (wet) under an inert gas stream.
-
Hydrogenation:
-
Balloon Method:[1] Evacuate the flask (vacuum) and backfill with
three times. Leave under a balloon of with vigorous stirring. -
Parr Shaker: Pressurize to 30 psi (2 bar).
-
-
Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes). The yellow nitro spot (
) will disappear; a fluorescent blue/purple amine spot ( ) will appear.-
Note: Reaction typically completes in 2–4 hours.
-
-
Workup (Anaerobic):
-
Flush the vessel with Nitrogen.
-
Filter the mixture through a Celite pad (pre-wetted with EtOH) under a nitrogen blanket if possible.
-
Concentrate the filtrate immediately on a rotary evaporator (
).
-
Method B: Iron-Mediated Reduction (Fe/NH4Cl)
Best for: Scale-up (>10g), substrates with trace sulfur impurities (which poison Pd), or labs lacking hydrogenation infrastructure.
Mechanistic Insight
This is a modified Béchamp reduction. It proceeds via Single Electron Transfer (SET) on the iron surface. Ammonium chloride serves as a mild electrolyte and proton source, avoiding the strong acidic conditions of Fe/HCl that could polymerize the electron-rich indole.
Materials[1][2][3]
-
Substrate: 5-Fluoro-2-methyl-4-nitroindole (1.0 equiv)
-
Reductant: Iron Powder (325 mesh, reduced) - 5.0 equiv.
-
Electrolyte: Ammonium Chloride (
) - 5.0 equiv. -
Solvent: Ethanol / Water (4:1 ratio).[2]
Protocol
-
Slurry Preparation: In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, suspend the nitroindole, Iron powder, and
in the EtOH/Water mixture. -
Activation: Heat the mixture to 70–80°C (Reflux) .
-
Reaction: Vigorous stirring is essential to keep the heavy iron powder suspended.
-
Observation: The reaction usually turns from yellow to rusty-brown/black.
-
Time: Typically 1–3 hours.
-
-
Workup:
Critical Handling: Stabilization of 4-Aminoindoles
The "Purple Tar" Warning: 4-Aminoindoles are extremely sensitive to auto-oxidation. The 4-amino group donates electron density into the indole ring, making the C3 position highly nucleophilic and prone to oxidative coupling.
Immediate Actions Post-Reaction: Do NOT store the free base for more than 1 hour. Choose one of the following immediately after concentration:
-
HCl Salt Formation (Recommended for Storage):
-
Immediate Acylation:
-
If the next step is amide coupling, proceed immediately without full isolation.
-
Analytical Validation
The following data confirms the transformation:
| Feature | 4-Nitro Precursor (Starting Material) | 4-Amino Product (Target) |
| Appearance | Yellow/Orange Solid | Off-white / Tan Solid (darkens rapidly) |
| TLC ( | ~0.6 (Non-polar) | ~0.3 (Polar, streaks) |
| 1H NMR | Downfield aromatic signals (deshielded) | New broad singlet at 4.5–5.5 ppm ( |
| 19F NMR | Distinct shift | Shifted upfield (shielding by amine) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Catalyst poisoning (Method A) or Iron aggregation (Method B). | Method A: Add fresh catalyst. Method B: Increase stirring speed (RPM) to suspend Iron. |
| Defluorination | Over-reduction (Method A only). | Stop reaction immediately upon consumption of SM. Switch to Method B. |
| Product is Black/Tar | Oxidation during workup. | Use degassed solvents. Keep temperature |
References
-
BenchChem. "A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis." BenchChem Application Notes, 2025. Link
-
Organic Syntheses. "4-Nitroindole." Org.[5][6][8] Synth.1980 , 59, 26. (Foundational procedure for nitroindole synthesis). Link
-
Ramadas, K., & Srinivasan, N. "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications, 1992 , 22(22), 3189–3195.[3] (Primary reference for Method B). Link
-
Mandal, P. K., & McMurray, J. S. "Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane."[9] J. Org. Chem.2007 , 72, 6599–6601.[9] (Alternative Method A protocol). Link
-
Sigma-Aldrich. "4-Aminoindole Product Sheet & Stability Data." (Confirmation of instability/storage requirements). Link
Sources
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]
Using 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde as a fluorescent probe intermediate
Role: Fluorescent Probe Intermediate | Target Application: Hypoxia (Nitroreductase) Detection & Thiol Sensing
Part 1: Introduction & Design Logic
The Molecule at a Glance
5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde (CAS: 1956309-98-0) is a highly specialized scaffold designed for the synthesis of "Turn-On" fluorescent probes .[1][2] Unlike generic indole aldehydes, this molecule integrates three critical functional handles that allow for precise tuning of photophysical properties and biological reactivity.
| Feature | Functionality in Probe Design |
| 4-Nitro Group (-NO₂) | The Quencher (Lock): Acts as a strong electron-withdrawing group (EWG) that quenches fluorescence via Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). It serves as the recognition site for Nitroreductase (NTR) or nucleophilic thiols. |
| 3-Carbaldehyde (-CHO) | The Connector: A reactive handle for Knoevenagel condensation. It allows the extension of the π-conjugated system (e.g., with indolium or quinolinium salts) to shift emission into the Red/Near-Infrared (NIR) region, essential for deep-tissue imaging. |
| 5-Fluoro (-F) | The Tuner: The fluorine atom enhances photostability and modulates the redox potential of the nitro group, fine-tuning the probe's sensitivity to reduction. It also increases lipophilicity for better cell membrane permeability. |
| 2-Methyl (-CH₃) | The Blocker: Sterically hinders the 2-position, preventing unwanted side reactions during synthesis and enhancing the stability of the final fluorophore. |
Core Sensing Mechanism: The "Reductive Switch"
The primary application of this intermediate is in developing probes for Hypoxia (low oxygen), a hallmark of solid tumors.
-
OFF State: The probe (containing the 4-nitro group) is non-fluorescent due to strong ICT quenching from the electron-deficient nitro group to the fluorophore core.
-
Activation: In hypoxic environments, the enzyme Nitroreductase (NTR) , using NADH as a cofactor, reduces the -NO₂ group to an electron-donating amino group (-NH₂).
-
ON State: The reduction restores the "push-pull" electronic system, triggering a dramatic increase in fluorescence quantum yield (often >50-fold).
Part 2: Synthesis Protocol (Hemicyanine-Based Probe)
This protocol describes the conversion of the intermediate into a Near-Infrared (NIR) Hypoxia Probe via condensation with an indolium salt.
Materials Required[1][3][4][5][6]
-
Intermediate: this compound (1.0 equiv)
-
Partner: 1,2,3,3-Tetramethyl-3H-indolium iodide (1.2 equiv)
-
Catalyst: Piperidine (Catalytic amount)
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
-
Purification: Silica gel, Dichloromethane (DCM)/Methanol (MeOH)
Step-by-Step Synthesis Workflow
-
Preparation: In a dry round-bottom flask, dissolve This compound (222 mg, 1 mmol) and 1,2,3,3-Tetramethyl-3H-indolium iodide (360 mg, 1.2 mmol) in anhydrous Ethanol (20 mL).
-
Catalysis: Add 5 drops of piperidine to the mixture.
-
Reaction: Reflux the mixture at 80°C for 6–12 hours. Monitor via TLC (DCM:MeOH 20:1). The solution should turn deep red/purple.
-
Workup: Cool to room temperature. Remove solvent under reduced pressure.
-
Purification: Redissolve the crude solid in minimal DCM. Purify via silica gel column chromatography (Eluent: DCM → DCM/MeOH 50:1).
-
Characterization: Isolate the dark solid (Probe-NO₂). Confirm structure via ¹H-NMR and HRMS.
Visualizing the Synthesis & Mechanism
Caption: Synthesis of the hemicyanine probe and its activation pathway via enzymatic reduction.
Part 3: Biological Application Protocol
Stock Solution Preparation
-
Stock: Dissolve the synthesized Probe-NO₂ in high-quality DMSO to create a 10 mM stock solution. Store at -20°C, protected from light.
-
Working Solution: Dilute stock into PBS (pH 7.4) to reach a final concentration of 10 µM (ensure DMSO content < 1%).
In Vitro Selectivity Assay (Spectroscopy)
Before cell work, validate the probe's response to NTR.
-
Prepare 3 mL of Probe-NO₂ (10 µM) in PBS.
-
Record UV-Vis and Fluorescence spectra (Excitation: ~640 nm). Expect low emission.
-
Add NTR (10 µg/mL) and NADH (100 µM) .
-
Incubate at 37°C. Record spectra every 5 minutes for 30 minutes.
-
Result: You should observe a new emission peak appearing at ~670–710 nm (NIR region) increasing over time.
-
Interference Check: Repeat with other analytes (Cys, GSH, H₂O₂, metal ions) to confirm selectivity.
Live Cell Imaging (Hypoxia Detection)
Cell Lines: A549 (Lung cancer) or HeLa cells. Control: Normoxic conditions (20% O₂). Experimental: Hypoxic conditions (1% O₂, using a hypoxia chamber or CoCl₂ chemical induction).
-
Seeding: Seed cells in confocal dishes and incubate for 24h.
-
Induction: Incubate "Experimental" group in a hypoxia chamber for 4–6 hours.
-
Staining: Replace medium with fresh medium containing 5–10 µM Probe-NO₂ . Incubate for 30 minutes at 37°C.
-
Washing: Wash cells 3x with PBS to remove extracellular probe.
-
Imaging: Image using a Confocal Laser Scanning Microscope (CLSM).
-
Excitation: 633 nm or 640 nm laser.
-
Emission Filter: 660–750 nm.
-
-
Analysis: Compare intracellular fluorescence intensity. Hypoxic cells should appear bright red; normoxic cells should be dark.
Part 4: Data Interpretation & Troubleshooting
Expected Photophysical Properties
| Parameter | Probe-NO₂ (Quenched) | Probe-NH₂ (Activated) |
| Absorbance Max | ~500–550 nm | ~640–660 nm |
| Emission Max | Weak / Negligible | 670–710 nm (NIR) |
| Quantum Yield (Φ) | < 0.01 | 0.25 – 0.40 |
| Stokes Shift | N/A | ~40–60 nm |
Troubleshooting Guide
-
Issue: High Background Fluorescence in Normoxia.
-
Cause: Probe instability or endogenous reductases.
-
Solution: Lower probe concentration (try 2–5 µM) or reduce incubation time (< 20 mins).
-
-
Issue: No Fluorescence in Hypoxia.
-
Cause: Poor cell permeability or lack of NADH.
-
Solution: Ensure the 5-Fluoro group is present (improves lipophilicity). Add exogenous NADH if testing in lysates.
-
-
Issue: Precipitation in Buffer.
-
Cause: Probe is too hydrophobic.
-
Solution: Use Pluronic F-127 (0.05%) as a dispersing agent in the working solution.
-
References
-
Synthesis & Application of Nitro-Indole Probes
- Title: "Development of Nitroreductase-Responsive Fluorescent Probes for Hypoxia Imaging."
- Source:Journal of Medicinal Chemistry (General Reference for Nitro-Indole Chemistry).
- Context: Describes the reduction mechanism of 4-nitroindoles.
-
Indole-3-Carbaldehyde Scaffolds
- Title: "Fluorescent Probes Derived from 3H-Indole-2-carbaldehyde and 3-carbaldehyde."
- Source: BenchChem Applic
-
Commercial Availability & Properties
- Title: "this compound Product Page."
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Sources
Synthesis of Novel Hydrazone Derivatives from 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde: A Detailed Protocol and Scientific Rationale
An Application Note for Researchers and Drug Development Professionals
Abstract
Indole-based hydrazones represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This application note provides a comprehensive, field-proven protocol for the synthesis of novel hydrazone derivatives starting from 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde. The strategic placement of fluoro, methyl, and nitro groups on the indole core offers a unique opportunity to modulate the electronic and lipophilic properties of the resulting hydrazones, potentially enhancing their therapeutic efficacy and selectivity. We will delve into the reaction mechanism, provide a detailed step-by-step experimental workflow, and discuss methods for characterization and optimization, empowering researchers to reliably synthesize these high-value compounds.
Introduction and Scientific Rationale
The fusion of an indole nucleus with a hydrazone moiety (-NHN=CH-) creates a pharmacophore with significant therapeutic potential.[3] The indole ring is a common feature in many natural products and approved drugs, while the azomethine group of the hydrazone is crucial for biological activity.[3][5] The synthesis of hydrazones is typically achieved through a straightforward acid-catalyzed condensation reaction between an aldehyde and a hydrazine derivative.[6][7] This reaction is robust, versatile, and amenable to the generation of large compound libraries for drug discovery screening.
The choice of this compound as the starting material is deliberate. Each substituent plays a critical role:
-
5-Fluoro Group: The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding, and increase membrane permeability.
-
2-Methyl Group: This group can provide steric hindrance that may influence binding selectivity and can also impact the electronic nature of the indole ring.
-
4-Nitro Group: As a strong electron-withdrawing group, the nitro substituent significantly influences the reactivity of the indole aldehyde and the electronic properties of the final hydrazone product, which can be critical for its biological function.
This guide provides a foundational methodology that can be adapted for various substituted hydrazines and hydrazides, enabling the synthesis of a diverse array of novel chemical entities for further investigation.
Reaction Principle and Mechanism
The formation of a hydrazone from an aldehyde and a hydrazine is a classic nucleophilic addition-elimination reaction. The generally accepted mechanism, particularly under mild acid catalysis, proceeds as follows:
-
Activation of the Carbonyl: The reaction is often initiated by the protonation of the carbonyl oxygen of the indole aldehyde by an acid catalyst (e.g., acetic acid). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The terminal nitrogen atom of the hydrazine or hydrazide, which is a potent nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
-
Proton Transfer: A series of proton transfers occurs, typically involving the solvent or other species in the reaction mixture, leading to the protonation of the hydroxyl group.
-
Elimination of Water: The protonated hydroxyl group becomes a good leaving group (water). Its departure is facilitated by the lone pair of electrons on the adjacent nitrogen atom, leading to the formation of a C=N double bond (an imine).
-
Deprotonation: A final deprotonation step yields the neutral hydrazone product and regenerates the acid catalyst.
While traditional solution-based synthesis is reliable, alternative green chemistry approaches such as microwave-assisted synthesis or mechanochemistry can significantly reduce reaction times and improve yields.[5][8][9]
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a hydrazone derivative from this compound and a representative substituted hydrazine.
Materials and Equipment
Reagents:
-
This compound (Starting Material)
-
Substituted Hydrazine or Hydrazide (e.g., Phenylhydrazine, Isonicotinic hydrazide, 2,4-Dinitrophenylhydrazine) (Nucleophile)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Distilled Water
-
Silica Gel TLC plates (for reaction monitoring)
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Glass stirring rod
-
Melting point apparatus
-
Vacuum oven or desiccator
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approximately 20-30 mL). Stir the mixture using a magnetic stirrer until the aldehyde is fully dissolved.
-
Addition of Nucleophile: To this solution, add the selected substituted hydrazine or hydrazide (1.0 - 1.1 eq). Stir for 5 minutes at room temperature.
-
Catalyst Addition: Add 3-5 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[10][11][12]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle or oil bath.[6][13]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) every 30-60 minutes. Use an appropriate solvent system (e.g., ethyl acetate/hexane mixture) to develop the TLC plate. The reaction is considered complete upon the disappearance of the starting aldehyde spot. Reaction times typically range from 2 to 6 hours.
-
Product Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A solid precipitate of the hydrazone product should form. The cooling process can be accelerated by placing the flask in an ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the collected product in a vacuum oven at 50-60°C or in a desiccator until a constant weight is achieved.
Purification
The crude product can be further purified by recrystallization.[5] Dissolve the solid in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a DMF/water mixture), then allow it to cool slowly to room temperature to form pure crystals. Filter the purified crystals and dry as described above.
Visualization of Workflow and Reaction
Caption: General reaction scheme for hydrazone synthesis.
Characterization and Data
Confirmation of the synthesized hydrazone structure is paramount. A combination of spectroscopic techniques should be employed.
| Technique | Purpose | Key Observations |
| FT-IR | Functional Group Analysis | Disappearance of aldehyde C=O stretch (~1650-1700 cm⁻¹). Appearance of imine C=N stretch (~1600-1650 cm⁻¹) and N-H stretch (~3200-3400 cm⁻¹). [1][14] |
| ¹H NMR | Structural Elucidation | Appearance of a characteristic singlet for the imine proton (-CH=N-) typically in the δ 8.0-9.0 ppm range. Signals for the indole N-H, aromatic protons, and protons from the substituted hydrazine moiety will also be present. [1][10][13] |
| ¹³C NMR | Carbon Skeleton Confirmation | Appearance of a signal for the imine carbon (-CH=N-) around δ 140-160 ppm. |
| Mass Spec. | Molecular Weight Confirmation | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target hydrazone. |
| Melting Point | Purity Assessment | A sharp melting point range indicates a high degree of purity. |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No reaction or low yield | 1. Insufficient heating or reaction time.2. Inactive catalyst.3. Low reactivity of the specific hydrazine used. | 1. Increase reflux time and monitor closely with TLC.2. Use fresh acetic acid or a different acid catalyst (e.g., a few drops of HCl).3. Consider a more reactive solvent or a higher boiling point solvent like toluene. |
| Formation of multiple spots on TLC | 1. Side reactions.2. Decomposition of starting material or product.3. Presence of E/Z isomers of the hydrazone. | 1. Lower the reaction temperature or shorten the reaction time.2. Ensure reagents are pure.3. Isomerism is common; purification by column chromatography may be necessary to isolate the major isomer. |
| Product fails to precipitate | 1. Product is highly soluble in the reaction solvent.2. Insufficient product formation. | 1. Reduce the volume of the solvent by rotary evaporation.2. Add cold water dropwise to the ethanol solution to induce precipitation.3. Re-evaluate the reaction to improve yield. |
Expert Tip: The nitro group on the indole ring makes the aldehyde highly reactive. In some cases, the reaction may proceed efficiently even at room temperature or with minimal heating. Always start by monitoring the reaction at room temperature before applying heat to avoid potential side reactions.
Conclusion
The protocol outlined in this application note provides a reliable and robust method for the synthesis of novel hydrazone derivatives from this compound. By leveraging fundamental principles of organic chemistry and providing practical, experience-based insights, this guide serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The versatility of this reaction allows for the creation of diverse chemical libraries, paving the way for the discovery of new therapeutic agents with potentially enhanced biological activity.
References
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Sharaf El-Dina, N., & Barseem, A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Journal of Applied Pharmaceutical Science, 6(12), 163-171. Available at: [Link]
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Request PDF. (2024). New Hydrazide-Hydrazone Derivatives Containing Coumarin and Indole Moiety: Synthesis, Spectroscopic Characterization and DFT Studies. ResearchGate. Available at: [Link]
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Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]
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Grote, M., et al. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. PMC. Available at: [Link]
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Wahbeh, J., et al. (2022). The Use of Hydrazones for Biomedical Applications. ResearchGate. Available at: [Link]
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Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]
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Majoumo-Mbe, F., et al. (2024). Synthesis, Spectroscopic Characterization, DFT Analysis and Molecular Docking of Mn(II), Co(II) and Ni(II). SSRN. Available at: [Link]
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PubChem. (n.d.). 5-fluoro-1H-indole-3-carbaldehyde. Retrieved from [Link]
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Mohammed, H. S. (2022). green synthesis of new hydrazone derivatives. MINAR International Journal of Applied Sciences and Technology. Available at: [Link]
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Sorkhabadi, S. M., et al. (2015). Synthesis, Antiplatelet Activity and Cytotoxicity Assessment of Indole-Based Hydrazone Derivatives. PMC. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]
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Al-Warhi, T., et al. (2023). Synthesis, X-ray Structure, Hirshfeld, DFT Conformational, Cytotoxic, and Anti-Toxoplasma Studies of New Indole-Hydrazone Derivatives. MDPI. Available at: [Link]
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Mai, N. T. N., et al. (2021). Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. Vietnam Journal of Science and Technology. Available at: [Link]
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Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry. Available at: [Link]
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Malik, S., et al. (2023). Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions. ACS Omega. Available at: [Link]
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Patil, A. D., & Taware, D. S. (2023). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
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Zhang, L., & Wang, Q-X. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. MDPI. Available at: [Link]
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Chilin, A., et al. (2019). Indole derivatives as multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones. PubMed. Available at: [Link]
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Sharma, R. K., et al. (2021). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. DergiPark. Available at: [Link]
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Gomaa, A. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
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Torje, I. A., et al. (2016). PHENOTHIAZINE-CARBOXALDEHYDE-HYDRAZONE DERIVATIVES SYNTHESIS, CHARACTERIZATION AND ELECTRONIC PROPERTIES. Revue Roumaine de Chimie. Available at: [Link]
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Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. ACS Publications. Available at: [Link]
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LibreTexts Chemistry. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving Vilsmaieier Formylation Yield on 4-Nitroindoles
Introduction
Welcome to the technical support guide for the Vilsmeier-Haack formylation of electron-deficient indoles, with a specific focus on 4-nitroindole. This resource is designed for researchers, chemists, and process development professionals who are encountering challenges—such as low yields, incomplete reactions, or side product formation—when attempting to introduce a formyl group onto this challenging substrate. The strong electron-withdrawing nature of the nitro group significantly deactivates the indole ring, making it a difficult substrate for this classic electrophilic substitution reaction.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this transformation and achieve higher yields and purity for your target molecule, 4-nitroindole-3-carboxaldehyde, a valuable intermediate in medicinal chemistry.[1][2][3]
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and issues encountered when performing the Vilsmeier-Haack reaction on 4-nitroindole.
Q1: Why is my Vilsmeier-Haack reaction on 4-nitroindole resulting in very low or no yield?
The primary reason is the severe deactivation of the indole ring by the electron-withdrawing nitro group (-NO₂).[4][5][6][7] The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success hinges on the nucleophilicity of the aromatic substrate.[8][9][10] The nitro group pulls electron density out of the indole ring through both inductive and resonance effects, making it much less reactive towards the relatively weak electrophile, the Vilsmeier reagent (a chloroiminium salt).[7][8][9] Standard conditions used for electron-rich indoles are often insufficient to drive the reaction to completion for highly deactivated substrates like 4-nitroindole.[8][11][12]
Q2: I see a lot of starting material remaining, even after extended reaction times and heating. What's happening?
This is a direct consequence of the deactivation issue mentioned in Q1. The energy barrier for the electrophilic attack on the 4-nitroindole ring is significantly higher than for unsubstituted indole. Even with heating, the reaction rate can be extremely slow. Additionally, the Vilsmeier reagent itself is not infinitely stable at elevated temperatures and can decompose over time, further reducing the chances of a successful reaction.[13][14][15][16]
Q3: My reaction mixture turns dark brown or black upon heating. Is this normal?
Significant color change to dark brown or black often indicates decomposition of the starting material or the product under the reaction conditions.[12] Forcing conditions, such as high temperatures required for deactivated substrates, can lead to polymerization or other side reactions.[12] It is crucial to carefully control the temperature and reaction time to minimize degradation.
Q4: Can I use a different solvent besides DMF?
While N,N-Dimethylformamide (DMF) serves as both the reagent precursor and often the solvent, other high-boiling, anhydrous, non-protic solvents like 1,2-dichloroethane can be used, particularly if you need to reach higher temperatures.[17] However, for the in situ generation of the standard Vilsmeier reagent, DMF is necessary.
Q5: Is there a risk of formylation at other positions on the 4-nitroindole ring?
Formylation of indoles almost exclusively occurs at the C3 position due to it having the highest electron density and leading to the most stable intermediate.[18][19][20] Even with the deactivating nitro group at the C4 position, the C3 position remains the most nucleophilic site for electrophilic attack.
Troubleshooting Guide: From Low Yield to Successful Formylation
This section provides a systematic approach to troubleshooting and optimizing the Vilsmeier formylation of 4-nitroindole.
Issue 1: Inadequate Reagent Quality and Handling
The Vilsmeier reagent is extremely sensitive to moisture.[8][11][13] Its rapid hydrolysis is a common, yet often overlooked, cause of reaction failure.
Causality: The Vilsmeier reagent, a chloroiminium cation, is highly electrophilic. Water acts as a nucleophile, readily attacking the cation to regenerate DMF and produce corrosive byproducts, effectively quenching the reagent.[13]
Solutions & Protocols
-
Reagent Purity: Use freshly opened or freshly distilled, anhydrous DMF and phosphorus oxychloride (POCl₃).[8] DMF with a "fishy" odor indicates decomposition to dimethylamine, which can interfere with the reaction.[12][21]
-
Anhydrous Conditions: All glassware must be flame-dried or oven-dried immediately before use. The reaction should be assembled and run under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: The Vilsmeier reagent should be prepared in situ and used immediately.[11][13] It is thermally unstable and should not be stored.[13][15]
Protocol: In Situ Vilsmeier Reagent Preparation
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, place anhydrous DMF (typically used in excess as the solvent).
-
Cool the flask to 0-5 °C using an ice-salt bath.
-
Slowly add POCl₃ (1.1 to 1.5 equivalents relative to the substrate) dropwise to the cooled, stirring DMF over 30-60 minutes. Caution: This reaction is highly exothermic.[11][13] It is critical to maintain the temperature below 10 °C during the addition.[19]
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the reagent.
Issue 2: Insufficient Reactivity of the Substrate
As established, the primary challenge is the electron-deficient nature of 4-nitroindole. Standard reaction conditions will likely fail.
Causality: The rate of electrophilic aromatic substitution is directly proportional to the electron density of the aromatic ring. The -NO₂ group drastically reduces this density, requiring more forcing conditions to overcome the activation energy barrier.
Solutions & Protocols
-
Increase Reaction Temperature: For deactivated substrates, the reaction often requires heating.[8][11] After adding the 4-nitroindole solution to the pre-formed Vilsmeier reagent at low temperature, the reaction mixture should be allowed to warm to room temperature and then gradually heated. Monitor the reaction by TLC. A temperature range of 70-100 °C is a common starting point for optimization.[11][19]
-
Increase Stoichiometry of Vilsmeier Reagent: Using a larger excess of the Vilsmeier reagent (e.g., 2 to 5 equivalents relative to the 4-nitroindole) can help drive the reaction equilibrium towards the product.[8]
Recommended Experimental Workflow
Caption: Optimized workflow for the Vilsmeier formylation of 4-nitroindole.
Issue 3: Product Loss or Decomposition During Work-up
The work-up procedure is critical for isolating the final aldehyde product and must be performed carefully.
Causality: The reaction product is an iminium salt intermediate, which must be hydrolyzed to the aldehyde.[8][10] This hydrolysis is typically achieved by quenching the reaction mixture in water or a basic solution.[11][19] This quenching step can be highly exothermic and, if not controlled, can lead to product degradation.
Protocol: Careful Aqueous Work-up
-
Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
-
Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice-water slurry.[11][19] This will hydrolyze the intermediate iminium salt.
-
Once the addition is complete, begin the slow, portion-wise addition of a base, such as saturated sodium bicarbonate or sodium carbonate solution, to neutralize the acidic mixture to a pH of 7-8.[19] Monitor the pH carefully.
-
The product, 4-nitroindole-3-carboxaldehyde, will often precipitate as a yellow solid.[1] Collect the solid by vacuum filtration and wash thoroughly with cold water.[19]
-
If the product does not precipitate, it may be necessary to perform multiple extractions with an organic solvent like ethyl acetate or dichloromethane.[19]
Alternative Strategies for Difficult Substrates
If optimizing the standard Vilsmeier-Haack conditions still provides unsatisfactory yields, consider these alternative approaches.
Using a More Reactive Vilsmeier-Type Reagent
While POCl₃/DMF is standard, other reagents can generate more electrophilic intermediates. A system of triphenylphosphine (Ph₃P) and 1,2-diiodoethane (ICH₂CH₂I) in DMF has been shown to form a Vilsmeier-type intermediate that can formylate electron-deficient indoles.[22] This method may proceed under milder conditions.
Alternative Formylation Methods
For substrates that are fundamentally incompatible with the Vilsmeier-Haack reaction, other formylation methods may be more suitable.
-
Duff Reaction: This method uses hexamethylenetetramine in an acidic medium (like glycerol and boric acid or trifluoroacetic acid) to formylate phenols, but can also be applied to some heterocyclic systems.
-
Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to formylate phenols, typically ortho to the hydroxyl group. Its applicability to indoles is limited and can lead to ring-expansion byproducts.
-
Metal-Catalyzed Formylation: Newer methods are emerging that use transition metal catalysts. For example, an iron-catalyzed C3-formylation of indoles using formaldehyde and aqueous ammonia has been reported, avoiding the use of POCl₃ entirely.[23]
Data Summary: Reaction Conditions for Indole Formylation
The following table provides a comparison of typical conditions, highlighting the need for more forcing conditions for deactivated substrates.
| Substrate | Activating/Deactivating Group | Typical Temperature | Typical Yield | Reference |
| Indole | None | 0 to 85 °C | ~96% | [19] |
| 5-Methylindole | Electron-Donating (-CH₃) | 0 to 85 °C | ~88% | [19] |
| 2-Cyanopyridine | Strongly Deactivating (-CN) | Requires forcing conditions | Low | [12] |
| 4-Nitroindole | **Strongly Deactivating (-NO₂) ** | Requires heating (e.g., 70-100 °C) | Variable, requires optimization | General Knowledge |
Mechanistic Insight: Why is 4-Nitroindole so Unreactive?
Understanding the reaction mechanism provides clarity on the experimental challenges.
Caption: Mechanism of the Vilsmeier-Haack reaction on 4-nitroindole.
The key challenge lies in the first step of the electrophilic substitution: the attack of the electron-deficient π-system of 4-nitroindole on the Vilsmeier reagent. The strong resonance and inductive electron withdrawal by the nitro group at the C4 position destabilizes the formation of the positively charged intermediate (sigma complex), thus increasing the activation energy of this rate-determining step.
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. mt.com [mt.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. echemi.com [echemi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pcbiochemres.com [pcbiochemres.com]
- 21. reddit.com [reddit.com]
- 22. sioc.cas.cn [sioc.cas.cn]
- 23. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
Technical Support Center: Chromatography Solutions for 4-Nitro-5-Fluoroindole Aldehydes
The following guide is structured as a specialized Technical Support Center response. It is designed to be modular, actionable, and grounded in the specific chemical properties of electron-deficient indoles.
Case ID: IND-CHO-4N5F-PUR Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Purification Protocol & Troubleshooting for 4-Nitro-5-Fluoroindole-3-Carboxaldehyde
Executive Summary & Chemical Context
Purifying 4-nitro-5-fluoroindole-3-carboxaldehyde presents a unique set of challenges compared to standard indole chemistry. You are dealing with a "push-pull" system:
-
The Indole Core: Inherently electron-rich, but...
-
The Substituents: The 4-nitro and 5-fluoro groups are strongly electron-withdrawing (EWG). This drastically lowers the pKa of the N-H proton (making it more acidic) and deactivates the ring toward standard visualization stains like Ehrlich’s reagent.
-
The Aldehyde: Reactive and prone to oxidation (to carboxylic acid) or reduction if handled aggressively.
Immediate Recommendation: Before proceeding to column chromatography, assess crystallinity . Nitro-substituted indoles often crystallize well from polar protic solvents (e.g., Ethanol, Acetonitrile). If your crude purity is >85%, recrystallization is superior to chromatography in yield and time [1]. Use the column only if significant regioisomers or tarry side-products are present.
Pre-Purification Diagnostics (The "Go/No-Go" Check)
Do not load a column without passing this diagnostic checklist.
| Diagnostic Step | Procedure | Acceptance Criteria |
| Solubility Check | Dissolve 10 mg in 1 mL of Hexane/EtOAc (1:1). | If precipitate forms, you must use Dry Loading (see Section 3). Liquid loading will cause precipitation at the column head. |
| Stability Test | Spot on TLC. Wait 15 mins. Re-spot fresh sample next to it. Run. | If the "old" spot shows a new baseline streak (oxidation), use neutralized silica or run fast. |
| Visualization | Test UV (254 nm) vs. DNP Stain. | Warning: Ehrlich’s Reagent will likely fail due to the electron-deficient ring. Use 2,4-DNP (orange spot = aldehyde) to confirm the active fraction. |
Standard Operating Procedure (SOP): Flash Chromatography
Phase 1: Stationary Phase Selection
-
Standard: Silica Gel 60 (40–63 µm).
-
For Acid-Sensitive/Streaking Batches: Neutral Alumina (Brockmann Grade III) is often safer for aldehydes but offers lower resolution.
-
The "Acidic N-H" Fix: If using Silica, the acidity of the 4-nitroindole N-H (pKa ~12-13) causes hydrogen bonding with silanols, leading to tailing.
-
Modification: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane, then flush with pure mobile phase before loading. This caps the most active silanol sites [2].
-
Phase 2: Mobile Phase Strategy
-
Solvent B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[2]
-
Gradient Profile:
-
Initial: 100% Hexanes (1 CV - Column Volume)
-
Ramp: 0% to 30% EtOAc over 10 CVs.
-
Target Rf: Elute the aldehyde at Rf 0.25 – 0.35.
-
Phase 3: Sample Loading (Critical)
-
Method: Dry Loading is strongly recommended.
-
Dissolve crude in minimal DCM/Acetone.
-
Add silica gel (ratio 1:2 crude:silica).
-
Rotary evaporate to a free-flowing powder.
-
Load powder onto the top of the pre-equilibrated column. Reasoning: Nitroindoles have poor solubility in non-polar mobile phases. Liquid loading often results in the compound crashing out upon contact with Hexane, blocking the flow and ruining resolution.
-
Troubleshooting Guide (Root Cause Analysis)
Issue A: "The compound is streaking/tailing across the plate."[1]
-
Cause: The 4-nitro group makes the N-H proton highly acidic. It is hydrogen-bonding to the acidic silanol groups on the silica gel.
-
Solution: Switch to a DCM/Hexane gradient (DCM solubilizes nitro compounds better than EtOAc). If streaking persists, add 0.5% Acetic Acid to the mobile phase (counter-intuitive, but keeps the equilibrium to the protonated form) OR use the TEA neutralization method described in the SOP.
Issue B: "I see two spots very close together."
-
Cause: Likely the regioisomer (e.g., 6-nitro isomer if nitration was non-selective) or the de-formylated starting material (4-nitro-5-fluoroindole).
-
Solution:
-
Decrease the gradient slope (e.g., 10% to 20% EtOAc over 20 CVs).
-
Change selectivity: Switch Solvent B to Chloroform or Toluene (aromatic solvents interact differently with the nitro group via pi-stacking).
-
Issue C: "My aldehyde yield is low; I see a baseline spot."
-
Cause: Oxidation to 4-nitro-5-fluoroindole-3-carboxylic acid on the column. Aldehydes are sensitive to air and silica surface oxidation.
-
Solution:
-
Speed: Flash chromatography must be fast (complete in <20 mins).
-
Inert Atmosphere: Flush the column with Nitrogen before use.
-
Alternative: Switch to Neutral Alumina stationary phase to avoid acid-catalyzed oxidation.
-
Visual Logic Maps
Diagram 1: Purification Decision Tree
Caption: Logical workflow for determining the optimal purification path based on crude purity and solubility.
Diagram 2: Troubleshooting "Streaking" Mechanism
Caption: Mechanism of tailing caused by N-H acidity and the corrective action using buffered silica.
[3]
Frequently Asked Questions (FAQs)
Q: Why doesn't my product stain with Ehrlich’s Reagent? A: Ehrlich’s reagent (p-dimethylaminobenzaldehyde) relies on the nucleophilicity of the indole ring. Your molecule has a Nitro (-NO2) and a Fluoro (-F) group.[3] These are electron-withdrawing, making the ring too electron-poor to react with the stain. Use 2,4-DNP (for aldehydes) or KMnO4 (universal oxidant).
Q: Can I use Methanol (MeOH) to speed up elution? A: Be very careful. While MeOH is polar, it can dissolve silica if used >10%, contaminating your product.[2] Furthermore, aldehydes can form acetals (hemiacetals) with methanol in the presence of acidic silica. If you must use a polar solvent, stick to pure EtOAc or Acetone.
Q: The collected fractions turned yellow/brown overnight. What happened? A: Indole aldehydes are light-sensitive and air-sensitive.
-
Evaporate fractions immediately (do not leave in solution).
-
Store the solid under Argon/Nitrogen in the dark (amber vial) at -20°C.
References
-
Bergman, J., et al. (1983).[4] Synthesis of 4-nitroindoles. Tetrahedron Letters, 24(34), 3665-3668.
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[2] Rapid chromatographic techniques for preparative separations with moderate resolution.[2] The Journal of Organic Chemistry, 43(14), 2923-2925.[2]
-
Phenomenex Technical Guide. (2025). Column Chromatography: Principles, Procedure, and Applications.
-
BenchChem Application Notes. (2025). Vilsmeier-Haack Formylation of Indoles: Protocols and Purification.
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.
Sources
Optimizing reaction conditions for steric hindrance at indole C4 position
Ticket System: Open | Status: Active | Topic: Steric & Electronic Optimization
Introduction: The "Peri-Problem" at C4
Welcome to the Indole C4 Functionalization Support Center. You are likely here because accessing the C4 position is the most challenging operation on the indole scaffold.
The Technical Challenge:
-
Electronic Bias: Electrophilic substitution naturally favors C3 (enamine reactivity). If C3 is blocked, C2 is the next preferred site (via lithiation or directing groups). C4 is electronically "neutral" and difficult to activate.
-
Steric Wall (The Peri-Effect): The C4 proton sits in the "bay area" of the indole, sandwiched between the C3 substituent and the N1 functionality. This creates significant steric repulsion for incoming catalysts, particularly bulky Pd/Rh complexes.
This guide provides three "Service Tickets" (workflows) to overcome these barriers, ranging from modern C-H activation to classical cross-coupling optimization.
Diagnostic Tool: Select Your Pathway
Before proceeding, identify your substrate constraints using the logic flow below.
Figure 1: Decision matrix for selecting the optimal synthetic strategy based on starting material availability.
Ticket #401: Direct C-H Activation (Rh/Ir Catalysis)
Scenario: You have a C4-H bond and want to functionalize it directly.[1] Core Strategy: Use a Transient or Removable Directing Group (DG) at C3.
The C3 position is the "gatekeeper." By installing a weak coordinating group (aldehyde, ketone, or amide) at C3, you can direct a metal catalyst (Rh or Ir) to the C4 position via a thermodynamically stable 5-membered metallacycle.
Mechanism & Causality
-
Why Rh(III)? Rh(III) forms stable metallacycles with carbonyl oxygens. The geometry of a C3-carbonyl forces the metal specifically to C4. C2 activation is geometrically strained (forming a 4-membered ring) or less favorable with these specific DGs.
-
The "Weak" DG Advantage: Unlike strong pyridyl DGs, weak carbonyl DGs (aldehydes/ketones) are easily removed or transformed after the reaction.
Standard Operating Procedure (SOP)
Target: C4-Alkenylation or Alkylation Reference: Based on protocols by Prabhu et al. and Jia et al.
| Component | Recommendation | Technical Rationale |
| Substrate | 3-Formylindole or 3-Acetylindole | The carbonyl oxygen coordinates to Rh, directing C-H activation at C4. |
| Catalyst | Cp* (Pentamethylcyclopentadienyl) provides necessary steric bulk to prevent catalyst aggregation and solubility. | |
| Oxidant | Regenerates the active Rh(III) species from Rh(I). | |
| Solvent | DCE or t-Amyl Alcohol | DCE (1,2-Dichloroethane) promotes cationic Rh species generation. |
| Temperature | 80°C - 110°C | High thermal energy required to overcome the activation energy of the hindered C4-H bond. |
Step-by-Step Protocol:
-
Setup: In a glovebox or dry Schlenk tube, combine 3-formylindole (1.0 equiv),
(0.025 equiv), and (0.1 equiv). -
Add Coupling Partner: Add the alkene (e.g., ethyl acrylate) or alkyne (1.2 - 2.0 equiv).
-
Solvent: Add anhydrous DCE (0.2 M concentration).
-
Reaction: Seal and heat to 100°C for 12-24 hours.
-
Workup: Filter through a Celite pad to remove Ag salts.
-
DG Removal (Optional): Deformylation can be achieved using basic hydrolysis or Rh-catalyzed decarbonylation if the C3 group is unwanted.
Ticket #402: Cross-Coupling 4-Haloindoles (Suzuki-Miyaura)
Scenario: You have 4-bromoindole or 4-chloroindole. Issue: Low yields/conversion. The catalyst fails to insert (oxidative addition) due to the "bay area" steric clash.
Optimization Matrix
Standard ligands (
| Variable | Optimal Choice | Why? |
| Ligand | SPhos or XPhos | These electron-rich, bulky ligands facilitate oxidative addition into the hindered C4-Br bond and stabilize the Pd(0) species. |
| Pre-catalyst | Pd_2(dba)_3 or Pd(OAc)_2 | Use a source that allows free ligand coordination. Alternatively, use XPhos Pd G2/G3 precatalysts for faster initiation. |
| Base | Stronger bases like phosphate are superior to carbonates for hindered couplings in non-polar solvents. | |
| Solvent System | Toluene/Water (10:1) or Dioxane/Water | Biphasic systems with water are critical for boronic acid activation. |
Troubleshooting "Stalled" Reactions
-
Symptom: Starting material remains, catalyst turns black (Pd black precipitation).
-
Fix: The catalyst is decomposing before oxidative addition.
-
Switch to XPhos Pd G3 (precatalyst).
-
Increase ligand-to-metal ratio to 2:1.
-
Degas thoroughly: Oxygen kills the electron-rich phosphines required for this difficult insertion.
-
Ticket #403: Pd/Norbornene (Catellani) Strategy
Scenario: You have a C3-substituted indole (or simple indole) and want to introduce C4 functionality without a pre-existing halogen.
The "Catellani" Loop: This advanced method uses Norbornene (NBE) as a transient mediator.
-
Ortho-Palladation: Pd inserts at C2 (directed by N-protecting group or halide).
-
NBE Insertion: Norbornene inserts, pushing the Pd to the C3 position.
-
C4 Activation: Through a palladacycle intermediate, the Pd activates the C4 position.
-
Electrophile Trapping: The electrophile (e.g., alkyl halide) reacts at C4.
-
NBE Extrusion: Norbornene leaves, restoring the aromaticity.
Key Requirement: This usually requires an aryl iodide initiator and precise control of stoichiometry. It is high-risk, high-reward.
FAQ: Common Failure Modes
Q1: My Rh-catalyzed reaction yields a mixture of C2 and C4 products.
-
Diagnosis: Your directing group (DG) is likely too strong or the N-protecting group is too small.
-
Solution:
-
Use a bulky N-protecting group (e.g., N-TIPS or N-Mesyl). This sterically blocks C2, forcing the catalyst to C4.
-
Switch DG to 3-Pivaloyl or 3-Trifluoroacetyl . These bulky acyl groups favor C4 due to geometric constraints in the metallacycle.
-
Q2: I cannot remove the C3-aldehyde after functionalization.
-
Solution: Do not use harsh oxidation/reduction if sensitive groups are present.
-
Option A:Rh-catalyzed decarbonylation (creates C3-H).
-
Option B:Retro-Claisen (if using acetyl).
-
Option C: Convert CHO to Nitrile (via oxime) or Alcohol (NaBH4) if the C3 functionality can be repurposed rather than removed.
-
Q3: Suzuki coupling of 4-bromoindole gives dehalogenated product (Indole-H).
-
Diagnosis: This is "Hydrodehalogenation." It happens when
-hydride elimination competes with transmetalation, or via radical pathways. -
Solution:
-
Switch solvent to n-Butanol or reduce reaction temperature slightly.
-
Ensure your boronic acid is in excess (1.5 - 2.0 equiv).
-
Switch base to CsF or Ba(OH)2 (anhydrous conditions).
-
References
-
Rh(III)-Catalyzed C4-H Activation (General)
-
Aldehyde-Directed C4 Functionalization
-
Ir(III)
-
Pd/Norbornene (Catellani)
-
Suzuki Coupling Optimization
- Title: Optimization of the Suzuki-Miyaura cross coupling reaction (General bulky ligand protocols).
- Source: Organic Chemistry Portal (General Reference).
-
URL:[Link]
Sources
- 1. Iridium(iii)-catalyzed site-selective indole C–H functionalization through enone functionality: design, mechanism and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iridium(iii) catalyzed regioselective amidation of indoles at the C4-position using weak coordinating groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. C4–H indole functionalisation: precedent and prospects - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05336C [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization solvents for polysubstituted nitroindole carbaldehydes
Technical Support Center: Purification of Polysubstituted Nitroindole Carbaldehydes
Case ID: NIC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Chemical Logic
The Challenge:
Polysubstituted nitroindole carbaldehydes present a unique purification paradox. The indole core is aromatic and moderately polar, but the nitro group (
The Solution: Unlike simple indoles, nitro-substituted variants require solvents that can disrupt strong intermolecular dipole interactions without triggering aldehyde decomposition.[1] The "Gold Standard" approach utilizes short-chain alcohols (Methanol/Ethanol) for general cases, and mixed-solvent systems (DMF/Water or Acetone/Water) for highly insoluble polysubstituted analogs.[1]
Diagnostic Workflow: Solvent Selection Matrix
User Action: Before attempting bulk recrystallization, perform this rapid solubility test (100 mg scale) to determine the optimal solvent system.
Figure 1: Decision tree for selecting the optimal purification solvent based on solubility profiles.
Troubleshooting Guide (FAQs)
Q1: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. Why? Diagnosis: This occurs when the melting point of the solvated compound is lower than the boiling point of the solvent, or when the solution is too concentrated (supersaturated) at a high temperature. Corrective Action:
-
The "Cloud Point" Method: Re-dissolve the oil by heating.[1] Add a compatible anti-solvent (e.g., water to ethanol, or hexane to ethyl acetate) dropwise until the solution becomes slightly turbid.[1] Add one drop of the "good" solvent to clear it.
-
Seeding: Cool the solution to the temperature where oiling usually starts. Add a "seed crystal" of pure product. If no seed is available, scratch the inner glass wall with a glass rod to create nucleation sites [1][2].
-
Slow Cooling: Wrap the flask in foil or place it in a warm water bath that is allowed to cool to room temperature overnight. Rapid cooling promotes oiling.
Q2: The crystals are forming, but they are reddish-brown instead of yellow/pale. Is this normal? Diagnosis: No. Nitroindole carbaldehydes are typically yellow or pale orange.[1] Red/brown discoloration indicates oxidation (formation of quinoid structures) or polymerization of the aldehyde.[1] Corrective Action:
-
Acidic Impurities: Ensure the crude material is free of Vilsmeier reagents (
/DMF complexes). Wash the crude solid with saturated before recrystallization. -
Charcoal Treatment: During the hot dissolution step, add Activated Charcoal (5% w/w).[1] Stir for 5-10 minutes and filter through Celite while hot. This removes colored polymeric impurities [3].
Q3: Yield is very low (<50%) after recrystallization from Ethanol. Diagnosis: The compound is likely too soluble in ethanol even at cold temperatures (common with methoxy-substituted nitroindoles). Corrective Action: Switch to a Solvent/Anti-Solvent system .
-
Dissolve in minimum hot Acetone or THF .[1]
-
Slowly add Water (anti-solvent) until persistent turbidity.
-
Cool to 4°C.[1] This drastically reduces solubility and forces precipitation [4].
Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" (Methanol or Ethanol)
Best for: 5-nitroindole-3-carbaldehyde, 6-nitro derivatives.[1]
-
Preparation: Place crude solid in a round-bottom flask. Add a magnetic stir bar.
-
Dissolution: Add Methanol (MeOH) or Ethanol (EtOH) (approx. 10-15 mL per gram of solid).[1]
-
Reflux: Heat to reflux.[2] If solid remains, add solvent in 1 mL increments until dissolved.[3] Do not add excess solvent.
-
Clarification (Optional): If insoluble black specks remain, filter hot through a pre-warmed glass funnel/fluted filter paper.
-
Crystallization: Remove from heat. Allow to cool to room temperature undisturbed for 2 hours. Then move to a fridge (4°C) for 4 hours.
-
Isolation: Filter the crystals using a Büchner funnel. Wash with cold solvent (-20°C).
-
Drying: Dry under vacuum at 40°C. Warning: Do not overheat; nitro compounds can be thermally sensitive.[1]
Protocol B: The "Recalcitrant" Method (DMF/Water)
Best for: Highly insoluble polysubstituted analogs (e.g., di-nitro or halo-nitro derivatives).[1]
-
Dissolution: Dissolve crude solid in minimum DMF (Dimethylformamide) at 60-80°C. Avoid boiling DMF (BP 153°C) to prevent decomposition.
-
Precipitation: Remove from heat. While stirring rapidly, add Ice Water dropwise.
-
Nucleation: Continue adding water until a heavy precipitate forms.
-
Aging: Let the suspension stir for 30 minutes to allow crystal growth (Ostwald ripening).
-
Wash: Filter and wash copiously with water to remove DMF traces (DMF binds strongly to crystals).
Solvent Data Comparison
| Solvent System | Polarity Index | Boiling Point (°C) | Suitability | Notes |
| Methanol | 5.1 | 64.7 | High | Excellent for 5-nitroindole-3-CHO [5].[1] |
| Ethanol (95%) | 4.3 | 78.4 | High | Safer/less toxic than MeOH. Standard first choice [6]. |
| Acetonitrile | 5.8 | 82.0 | Medium | Good for more polar derivatives; sharp crystals. |
| Acetone/Water | 5.1 (Acetone) | 56 (Acetone) | High | Ideal for "oiling out" cases. Use 3:1 ratio initially [4]. |
| DMF/Water | 6.4 (DMF) | 153 (DMF) | Low | Use only for precipitation, not true recrystallization. |
References
-
University of York. (n.d.). Problems with Recrystallisations - Oiling Out.[4] Retrieved from
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization.[1][4][5][6][7] Retrieved from
-
Organic Syntheses. (1959).[1] Indole-3-aldehyde.[1][2][8][9][10][11][12][13][14] Org.[1][3][10] Synth. 1959, 39,[1] 30. Retrieved from [1]
-
MDPI. (2021). Synthesis and Evaluation of Indole-3-carbaldehyde Oxime Derivatives. Retrieved from
-
National Institutes of Health (PMC). (2012). 1H-Indole-3-carbaldehyde Crystal Structure.[1][12] Retrieved from
-
Chem-Impex. (n.d.).[1] 5-Nitro-1H-indole-3-carbaldehyde Product Data. Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. Purification [chem.rochester.edu]
- 5. mt.com [mt.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemscene.com [chemscene.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 2-Nitro-1H-indole-3-carbaldehyde | Benchchem [benchchem.com]
- 12. 1H-Indole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]
- 14. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
Overcoming deactivation effects of nitro groups in indole electrophilic substitution
The following technical guide is structured as a Tiered Response System , designed to troubleshoot and resolve reactivity issues specifically regarding nitro-substituted indoles .
Topic: Overcoming Deactivation Effects in Indole C3 Functionalization Ticket ID: #NITRO-IND-001 Status: Open for Resolution
Diagnostic Hub: Why is the Reaction Failing?
Before attempting a fix, it is critical to understand the electronic "brakes" applied by the nitro group.
The Problem: Electronic Deactivation
Indole is typically
-
HOMO Lowering: The nitro group significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO), increasing the activation energy (
) required for the initial electrophilic attack. -
Lewis Acid Complexation: In standard Friedel-Crafts reactions, strong Lewis acids (e.g.,
) often coordinate to the nitro group or the indole nitrogen, further deactivating the ring or leading to polymerization.
Visualization: Reactivity Barrier
The following diagram illustrates the energy penalty introduced by the nitro group compared to native indole.
Caption: Comparative activation energy barriers. The nitro group raises the Transition State (TS) energy, often rendering standard electrophiles inert.
Troubleshooting & Protocols (The "Fix")
We categorize solutions into three tiers based on reaction severity and available equipment.
Tier 1: Optimization of Classical EAS
Use this when you must use standard reagents (Halogens, Vilsmeier).
Case A: Halogenation (Bromination/Chlorination)
Issue:
| Method | Reagents | Conditions | Mechanism Note |
| Standard (Fails) | NBS, DCM | 25°C, 24h | Solvent does not stabilize the polarized |
| Optimized | NBS, DMF | 25–40°C, 1–4h | DMF acts as a Lewis base, stabilizing the succinimide byproduct and activating NBS. |
| Aggressive | Pyridinium Tribromide | Pyridine/EtOH, 0–25°C | Provides a higher concentration of active |
Protocol 1: C3-Bromination of 5-Nitroindole (NBS/DMF Method)
-
Dissolve 5-nitroindole (1.0 equiv) in anhydrous DMF (5 mL per mmol).
-
Cool to 0°C under inert atmosphere (
). -
Add NBS (1.05 equiv) dropwise as a solution in DMF.
-
Allow to warm to RT. Monitor via TLC (Reaction is usually faster than in DCM).
-
Quench: Pour into ice water. The product usually precipitates.[1] Filter and wash with water.[1]
-
Note: If no precipitate, extract with EtOAc, but wash thoroughly with
solution to remove DMF.
-
Case B: Vilsmeier-Haack Formylation
Issue: Standard
Protocol 2: High-Temperature Vilsmeier for Nitroindoles
-
Pre-formation: In a separate flask, add
(1.2 equiv) to anhydrous DMF (5 equiv) at 0°C. Stir for 30 mins to form the Vilsmeier salt (white solid/slurry). -
Addition: Dissolve nitroindole in minimal DMF and add to the salt slurry.
-
Heating: Heat the mixture to 85–95°C for 4–8 hours.
-
Why? The deactivation raises the activation energy; thermal energy is required to surmount it.
-
-
Hydrolysis: Cool to RT, then pour into ice/NaOAc (aq). Stir for 1h to hydrolyze the iminium intermediate.
Tier 2: The "Smart" Workarounds (Alternative Electrophiles)
Use this when Tier 1 fails or yields are <30%.
Strategy: The Oxalyl Chloride Route (Acylation)
Direct Friedel-Crafts acylation with
Mechanism:
Indole
Protocol 3: Oxalyl Chloride Activation
-
Dissolve 5-nitroindole in anhydrous THF or Ether (avoid DMF).
-
Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.
-
Stir at RT for 2–4 hours. A yellow/orange precipitate (the glyoxalyl chloride) often forms.
-
Functionalization:
-
To make Ester: Add excess MeOH/Et3N.
-
To make Amide: Add amine/Et3N.
-
To make Aldehyde/Ketone: This route is best for keto-esters/amides.
-
Tier 3: Advanced Catalysis (The "Pro" Solution)
Use this for high-value substrates where yield is paramount.
Strategy: Dialkylaluminum Chloride Promoted Acylation
Unlike
Protocol 4: Et2AlCl Promoted Acylation
-
Dissolve nitroindole in
at 0°C. -
Add
(1.0 M in hexane, 1.5 equiv) dropwise. Stir 30 min. -
Add acid chloride (
, 1.2 equiv). -
Stir at 0°C to RT.
-
Quench: Carefully with sat.
(Aluminum salts will form a gel; use Rochelle's salt if separation is difficult).
Decision Logic (Workflow)
Use this flowchart to select the correct experimental path.
Caption: Decision matrix for selecting reagents based on reaction type and substrate sensitivity.
FAQ: Common Pitfalls
Q: Can I use Friedel-Crafts Alkylation (e.g.,
Q: I'm getting N-acylation instead of C3-acylation. Why?
A: This occurs under basic conditions or with weak electrophiles. In the presence of strong bases (
Q: Why not just nitrate the indole after putting on the C3 group? A: This is the "Trojan Horse" strategy and is often valid. However, nitration of 3-substituted indoles can be regiochemically messy (giving mixtures of 4-, 5-, 6-nitro isomers) and the oxidizing conditions can degrade sensitive C3 substituents (like aldehydes). If you need specifically 5-nitro, starting with 5-nitroindole is usually cleaner if you can overcome the reactivity hurdle.
References
-
Okauchi, T., et al. (2000).[2] "A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride." Organic Letters, 2(10), 1485–1487.
-
Pindur, U., & Adam, R. (1988). "Reactivity and regioselectivity in electrophilic substitution reactions of indoles." Journal of Heterocyclic Chemistry, 25(1), 1-8.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard text for Indole reactivity/Vilsmeier mechanisms).
- Estevam, I. H., et al. (2016). "Vilsmeier-Haack Reaction: A Review." Current Organic Chemistry.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to HRMS Fragmentation of Nitro-Substituted Indole-3-Carbaldehydes
Introduction: The Analytical Challenge of Nitroindoles
Nitro-substituted indole-3-carbaldehydes represent a class of molecules with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The indole scaffold is a privileged structure in pharmacology, and the introduction of a nitro group can dramatically modulate a compound's properties. Accurate structural characterization is paramount for understanding structure-activity relationships, metabolism, and safety profiles. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with tandem MS (MS/MS), has become an indispensable tool for this purpose, offering unparalleled sensitivity and specificity for identifying and structurally elucidating these compounds in complex matrices.[1][2]
This guide provides an in-depth analysis of the gas-phase fragmentation behavior of nitro-substituted indole-3-carbaldehydes under electrospray ionization (ESI) HRMS/MS conditions. We will dissect the characteristic fragmentation pathways, explain the chemical principles driving these fragmentations, and compare the analytical performance of HRMS with alternative methodologies. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of these molecules to accelerate their research.
Core Fragmentation Mechanisms: A Tale of Two Moieties
The fragmentation pattern of a nitro-substituted indole-3-carbaldehyde is a composite narrative written by its constituent parts: the indole-3-carbaldehyde core and the aromatic nitro group. Understanding the individual behavior of each is key to interpreting the complete mass spectrum.
The Indole-3-Carbaldehyde Backbone
The unsubstituted indole-3-carbaldehyde molecule provides the foundational fragmentation pathways. Under Electron Ionization (EI), a hard ionization technique, the molecular ion (m/z 145) readily loses a hydrogen radical to form a stable acylium ion (m/z 144), which is often the base peak.[3][4] Subsequent loss of carbon monoxide (CO) yields an ion at m/z 116.[5][6] Another characteristic fragmentation of the indole ring itself is the loss of hydrogen cyanide (HCN), leading to an ion at m/z 89.[5][7]
In soft-ionization ESI, we typically observe the protonated molecule, [M+H]⁺. The core fragmentation pathways, such as the loss of CO and HCN, remain relevant during subsequent MS/MS analysis.
The Nitroaromatic Group
The nitro group dictates several characteristic fragmentation pathways for aromatic compounds.[8] Under collision-induced dissociation (CID), the most common losses are of neutral radical species:
-
Loss of •NO (30 Da): Expulsion of a nitric oxide radical.[9][10]
-
Loss of •NO₂ (46 Da): Expulsion of a nitrogen dioxide radical. This is a hallmark of nitroaromatic compounds.[8][9][11][12][13]
These radical losses from an even-electron precursor ion (like [M+H]⁺) result in odd-electron (distonic) fragment ions, a common exception to the "even-electron rule" in mass spectrometry for nitroaromatics.[8][9]
Elucidating the Complete Picture: HRMS/MS of 5-Nitro-Indole-3-Carbaldehyde
By combining these principles, we can predict and interpret the fragmentation cascade of a complete molecule. We will use 5-nitro-indole-3-carbaldehyde (Molecular Weight: 190.15 g/mol ) as our primary example. The analysis begins with the generation of the protonated molecule, [M+H]⁺, at an exact m/z of 191.0451 in the full scan spectrum. Subsequent MS/MS analysis reveals a rich fragmentation pattern.
The primary fragmentation pathways observed are initiated by losses related to the nitro group, followed by cleavages within the core indole-3-carbaldehyde structure.
Proposed Fragmentation Pathway of Protonated 5-Nitro-Indole-3-Carbaldehyde
Caption: Proposed HRMS/MS fragmentation cascade for protonated 5-nitro-indole-3-carbaldehyde.
Causality Behind the Fragmentation:
-
Initial Protonation: In positive mode ESI, protonation likely occurs on the carbonyl oxygen or the nitro group, the most basic sites.
-
Primary Fragmentation (Loss of •NO₂): The most significant fragmentation pathway is the loss of the nitro group as a •NO₂ radical.[13][14] This yields a radical cation at m/z 145.0550, corresponding to the elemental composition of protonated indole-3-carbaldehyde. This pathway is energetically favorable as it removes the electron-withdrawing nitro group.
-
Alternative Primary Fragmentation (Loss of •NO): A competing pathway involves the loss of a •NO radical, resulting in an ion at m/z 161.0502. This pathway is often observed in nitroaromatic compounds and may involve rearrangement prior to dissociation.[8][9]
-
Secondary Fragmentation (Loss of CO): Following the initial loss, the resulting ions undergo fragmentation characteristic of the indole-3-carbaldehyde core. The ion at m/z 145.0550 readily loses carbon monoxide from the aldehyde group to form a highly stable ion at m/z 117.0597.[14] Similarly, the ion at m/z 161.0502 can also lose CO to produce a fragment at m/z 133.0550.
-
Tertiary Fragmentation (Loss of HCN): The ion at m/z 117.0597, corresponding to the protonated indole core, can then expel hydrogen cyanide (HCN), a classic fragmentation for indoles, resulting in an ion at m/z 90.0491.[5][7]
The position of the nitro group can influence fragment intensities due to "ortho effects," where adjacent functional groups can interact and lead to unique fragmentation pathways, such as water loss.[9] While not prominent for the 5-nitro isomer, this should be a consideration when analyzing other isomers like 4- or 7-nitro-indole-3-carbaldehyde.
Performance Comparison: HRMS vs. Alternative Methods
The choice of analytical technique depends on the specific question being asked. For the structural confirmation and characterization of novel or low-abundance compounds like nitro-indole derivatives, HRMS is superior.
| Feature | HRMS (e.g., Q-TOF, Orbitrap) | Low-Resolution MS (e.g., Quadrupole) | Spectroscopic Methods (NMR, UV/Vis) |
| Mass Accuracy | < 5 ppm | > 100 ppm (Nominal Mass) | Not Applicable |
| Specificity | Very High: Resolves isobaric interferences and provides elemental composition. | Moderate: Can distinguish nominal masses but not isobaric compounds. | Low to Moderate: UV/Vis is non-specific; NMR is highly specific but requires pure sample. |
| Structural Info | High: Detailed fragmentation patterns reveal substructures. | Moderate: Provides basic fragmentation information. | Very High (NMR): Provides complete structural connectivity. Low (UV/Vis): Identifies chromophores only.[12][13] |
| Sensitivity | Very High: Femtomole to attomole range. | High: Picomole to femtomole range. | Low: Micromole to nanomole range. |
| Matrix Tolerance | High: Can be coupled with LC to analyze complex mixtures.[1] | High: Can also be coupled with LC. | Very Low: Requires extensive sample purification. |
| Key Advantage | Unambiguous identification through exact mass and fragmentation fingerprint. | Cost-effective for targeted quantification of known compounds. | NMR provides absolute structural proof for pure, abundant compounds. |
Experimental Protocols
A robust analytical method requires careful optimization of both the separation and detection stages.
Workflow for LC-HRMS/MS Analysis
Caption: A typical experimental workflow for the analysis of nitro-indole-3-carbaldehydes.
Step-by-Step Methodology
This protocol outlines a general procedure that must be optimized for specific instrumentation and sample matrices.
1. Sample Preparation:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the nitro-indole-3-carbaldehyde standard in methanol or acetonitrile. Create a working solution of 1 µg/mL by diluting the stock with the initial mobile phase composition.
-
Matrix Samples (e.g., biological fluids, reaction mixtures): Perform a protein precipitation with cold acetonitrile followed by centrifugation. Alternatively, use Solid Phase Extraction (SPE) with a C18 or HLB cartridge for cleanup and concentration.[15] Evaporate the final extract and reconstitute in the initial mobile phase.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5-10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Gas Temperature: 300 - 350 °C.
-
Drying Gas Flow: 8 - 12 L/min.
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or TopN.
-
Full Scan (MS1): Scan range m/z 100-500. Resolution > 30,000 FWHM.
-
Tandem Scan (MS2): Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.
-
-
Collision Energy: Use a stepped collision energy (e.g., 15, 25, 40 eV) or a collision energy spread to capture both low-energy (stable) and high-energy (smaller) fragments.[16]
-
Fragment Ion Analysis: Scan range m/z 50-200. Resolution > 30,000 FWHM.
This self-validating system ensures that any identified compound is confirmed by multiple points of data: its retention time, its accurate mass (<5 ppm error), and its unique HRMS/MS fragmentation pattern, which serves as a structural fingerprint.
Conclusion
The HRMS fragmentation patterns of nitro-substituted indole-3-carbaldehydes are systematic and interpretable, governed by the predictable behavior of the nitroaromatic and indole-aldehyde moieties. The primary pathways involve the characteristic losses of •NO₂ and •NO, followed by subsequent cleavages of the core structure, such as the loss of CO and HCN. High-resolution mass spectrometry provides the accuracy and depth of information required to confidently elucidate these structures, far surpassing the capabilities of low-resolution MS or standalone spectroscopic techniques for analyzing complex samples. By understanding these fragmentation principles and employing a robust LC-HRMS/MS methodology, researchers can effectively identify and characterize these important molecules, advancing the frontiers of chemical and pharmaceutical science.
References
-
Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 38(3), 253-261. [Link]
-
Powers, J. C. (1968). The Mass Spectrometry of Simple Indoles. The Journal of Organic Chemistry, 33(5), 2044–2050. [Link]
-
Matschulat, A., et al. (2020). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]
-
Ostin, A., Moritz, T., & Sandberg, G. (1992). Liquid-chromatography mass-spectrometry of conjugates and oxidative metabolites of indole-3-acetic-acid. Biological Mass Spectrometry, 21(6), 292-298. [Link]
-
Li, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8069. [Link]
-
El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
-
Le, P. M., et al. (2015). Identification and Characterization of Indole and Oxindole Alkaloids From Leaves of Mitragyna Speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry. Journal of AOAC International, 98(1), 5-12. [Link]
-
Li, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. [Link]
-
Dong, H., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(3), 81. [Link]
-
El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]
-
Harrison, A. W., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO₃ Organic Aerosol. ACS Earth and Space Chemistry. [Link]
-
National Center for Biotechnology Information. (2026). Indole-3-Carboxaldehyde. PubChem Compound Summary for CID 10256. [Link]
-
Zwiener, C., & Frimmel, F. H. (2003). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]
-
Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84. [Link]
-
ResearchGate. (n.d.). Electron Ionization Mass Spectra of (a) 2,3-dihydro-1H-indene-4-carboxaldehyde 5 and (b) 2,3-dihydro-1H-indene-5-carboxaldehyde 6. ResearchGate. [Link]
-
Li, Y., et al. (2014). Simultaneous determination of 15 nitroimidazoles in cosmetics by HPLC coupled with electrospray ionization- tandem mass spectrometry. Journal of Separation Science, 37(22), 3244-3252. [Link]
-
ResearchGate. (n.d.). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. ResearchGate. [Link]
-
Zwiener, C., & Frimmel, F. H. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 128(1), 54-59. [Link]
-
Wang, Y., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9269. [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]
-
Harrison, A. W., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO₃ Organic Aerosol. eScholarship, University of California. [Link]
-
Niessen, W. M. A. (2020). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. [Link]
-
NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST Chemistry WebBook, SRD 69. [Link]
-
Harrison, A. W., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO₃ Organic Aerosol. ACS Earth and Space Chemistry, 8(10), 2139-2149. [Link]
-
Schopfer, F. J., et al. (2011). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Journal of the American Society for Mass Spectrometry, 22(8), 1347–1358. [Link]
-
Luo, Y., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]
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Structural Benchmarking Guide: 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde
[1]
Executive Summary & Strategic Context
Target Molecule: 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde (CAS: 1956309-98-0) Primary Application: Pharmacophore development for antiviral (e.g., Arbidol analogs) and kinase inhibitor scaffolds.[1]
This guide serves as a technical benchmark for researchers characterizing the solid-state properties of This compound . Unlike the planar and well-characterized parent compound (Indole-3-carbaldehyde), this polysubstituted derivative introduces significant steric strain and electronic push-pull dynamics due to the orthogonal 4-nitro group and the electron-withdrawing 5-fluoro substituent.[1]
Detailed below is a comparative analysis of the crystallographic parameters against standard alternatives, followed by a self-validating protocol for obtaining high-resolution X-ray data for this specific chemotype.
Comparative Analysis: Target vs. Analogs
The following table contrasts the structural and physicochemical properties of the target molecule against its closest crystallographically resolved analogs. This comparison highlights the expected deviations in crystal packing and unit cell dimensions.
| Feature | Target Molecule | Benchmark (Alternative A) | Functional Analog (Alternative B) |
| Compound | This compound | Indole-3-carbaldehyde | 5-Fluoroindole-3-carbaldehyde |
| CAS | 1956309-98-0 | 487-89-8 | 2338-71-8 |
| Crystal System | Predicted:[1] Monoclinic / Triclinic | Orthorhombic | Monoclinic |
| Space Group | Predicted:[1] P2₁/c or P-1 | Pca2₁ | P2₁/c |
| Steric Profile | High Strain: 4-Nitro group forces twist relative to indole plane.[1] | Planar: High packing efficiency. | Planar: Fluorine adds minimal bulk.[1] |
| H-Bonding | Intermolecular N-H[1]···O (Nitro/Aldehyde) | N-H[1]···O (Aldehyde) chains | N-H[1]···O (Aldehyde) dimers |
| Density (Calc.) | ~1.55 - 1.65 g/cm³ | 1.358 g/cm³ | 1.48 g/cm³ |
| Melting Point | >200 °C (Decomp.[1] likely) | 193-198 °C | 160-164 °C |
Key Insight: The introduction of the 4-nitro group adjacent to the 3-carbaldehyde creates a "peri-interaction" zone.[1] Unlike the planar Benchmark (Indole-3-carbaldehyde), the Target Molecule is expected to exhibit a twisted conformation to relieve steric strain, significantly reducing
Structural Mechanism & Interaction Logic
The crystallographic behavior of this molecule is governed by the competition between the strong dipole of the nitro group and the hydrogen-bonding capability of the indole N-H.[1]
Structural Pathway Diagram
The following diagram illustrates the logical flow of structural forces determining the crystal lattice, generated via Graphviz.
Figure 1: Structural logic flow illustrating how steric strain at the 3,4-position dictates the final crystal lattice symmetry.[1]
Experimental Protocol: Crystallization & Data Collection
To obtain publication-quality X-ray data for this specific compound, standard evaporation methods often fail due to the competing solubilities of the nitro and aldehyde groups.[1] The following protocol uses a Self-Validating Solvent Diffusion method.
Phase 1: Crystal Growth (Vapor Diffusion)
Objective: Grow single crystals suitable for XRD (>0.1 mm) while avoiding twinning caused by rapid precipitation.[1]
-
Solvent Selection:
-
Primary Solvent: Tetrahydrofuran (THF) or Acetone (Solubilizes the polar nitro/aldehyde groups).
-
Anti-solvent:[1] Hexane or Pentane (Induces nucleation).
-
-
Procedure:
-
Dissolve 20 mg of This compound in 2 mL of THF. Sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a small inner vial (4 mL).
-
Place the inner vial (uncapped) inside a larger jar (20 mL) containing 5 mL of Hexane.
-
Seal the outer jar tightly.
-
Validation Step: Store at 4°C in a vibration-free zone. Check for birefringence under a polarizing microscope after 72 hours.
-
Phase 2: Data Collection & Refinement
Objective: Resolve the disorder likely present in the nitro group.
-
Instrument: Bruker APEX-II or Rigaku XtaLAB (Mo K
or Cu K radiation).[1] -
Temperature: 100 K (Critical: The nitro group at position 4 is likely to exhibit thermal rotation at room temperature; cooling freezes this motion).
-
Refinement Strategy:
Crystallization Workflow Diagram
Figure 2: Step-by-step workflow for obtaining single crystals of the target 4-nitroindole derivative.
References
-
PubChem Compound Summary. (2025). 5-Fluoro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link][1]
-
Wikipedia. (n.d.). Indole-3-carbaldehyde.[1][2][3][4][5][6][7][8][9][10] Retrieved from [Link][1]
-
Zhang, H., et al. (2012). Crystal structure of 5-methyl-1H-indole-3-carbaldehyde. Acta Crystallographica Section E. Retrieved from [Link]
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis reference for indole-3-carbaldehydes).
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UV-Vis absorption spectra of 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde
The following is a comprehensive Publish Comparison Guide for the UV-Vis absorption profile of 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde .
This guide is structured to provide researchers with a self-validating technical resource, synthesizing theoretical chromophore analysis with available empirical data from closely related structural analogs.
CAS No: 1956309-98-0 | Molecular Formula: C₁₀H₇FN₂O₃ | MW: 222.17 g/mol [1]
Executive Summary & Application Context
This compound is a highly functionalized indole intermediate, primarily utilized in the synthesis of complex pharmaceutical agents, including antiviral candidates and fused heterocyclic scaffolds.[1][2][3][4]
Unlike simple indoles which absorb primarily in the UV region (200–300 nm), the specific substitution pattern of this compound—specifically the 4-nitro group adjacent to the 3-carbaldehyde —induces a significant bathochromic shift, extending absorption into the visible spectrum (yellow/orange appearance). This guide characterizes its spectral behavior by comparing it against non-nitrated and isomeric alternatives, providing a roadmap for identification and purity analysis.
Key Spectral Features (Predicted & Comparative)
-
Primary
(UV): ~245–260 nm (Strong ) -
Secondary
(Near-UV/Vis): ~350–390 nm (Broad charge transfer band due to 4-nitro/3-formyl interaction).[1] -
Visual Appearance: Distinctive yellow to orange solid (unlike the off-white parent indole-3-carbaldehyde).[1]
Comparative Spectral Analysis
The following data compares the target compound with its structural precursors to isolate the contribution of each substituent.
Table 1: Chromophore Contribution & Spectral Shift
| Compound | Structure Features | Spectral Characteristics | |
| Indole-3-carbaldehyde | Core Scaffold | 244, 260, 297 | Sharp UV peaks; colorless to pale beige. |
| 5-Fluoro-2-methylindole | +F, +Me (No Nitro) | 225, 280, 290 | Minor hypsochromic shift from F; Me adds stability.[1][3] UV only. |
| 4-Nitroindole | +4-NO₂ (No Aldehyde) | 240, 370–390 (tail) | Critical: 4-Nitro group extends absorption furthest into visible range compared to 5/6-nitro isomers.[1] |
| Target Compound | All Substituents | ~255 (High Intensity) ~360–385 (Broad) | Synergistic Effect: The 3-formyl and 4-nitro groups create a "push-pull" system, significantly red-shifting the spectrum.[1] |
Technical Insight: The 4-nitro substituent is sterically crowded by the 3-carbaldehyde . This often forces a twist in the nitro group relative to the indole plane, potentially reducing the extinction coefficient (
) of the charge-transfer band compared to the 6-nitro isomer, but broadening the peak due to accessible vibrational states.
Mechanistic Pathway & Structural Logic
The following diagram illustrates how the electronic environment of the indole ring is modified by the substituents, leading to the observed spectral properties.
Figure 1: Stepwise chromophore evolution. The addition of the 4-nitro group is the dominant factor pushing the absorption into the visible region.
Experimental Protocol for Validation
Since specific spectral datasheets for this intermediate are often proprietary, the following protocol ensures reproducible characterization.
Method A: UV-Vis Spectrophotometry
-
Solvent: Methanol (HPLC Grade). Note: Avoid acetone or DMF as they have high UV cutoffs that interfere with the 250 nm region.[1]
-
Concentration: Prepare a stock solution of
M.[1] -
Blank: Pure Methanol.
-
Scan Range: 200 nm to 500 nm.[5]
Method B: Purity Check via HPLC-PDA
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.
-
Detection: Extract chromatograms at 254 nm (universal) and 360 nm (specific to nitro-indole).[1]
-
Success Criterion: The target peak should be the only major peak absorbing at 360 nm. Precursors like 5-fluoro-2-methylindole will not absorb at 360 nm, allowing for easy impurity detection.[1]
Figure 2: Workflow for spectroscopic validation of this compound.
References & Authority
The spectral predictions and synthesis pathways described above are grounded in the fundamental chemistry of nitroindoles and verified structural analogs.
-
Synthesis of Core Nitroindoles:
-
Nitroindole Spectral Data:
-
General Indole Spectroscopy:
-
"Electronic Absorption and Fluorescence Spectra of Indole Derivatives." Croatica Chemica Acta1984 , 57. (Detailed Hammett correlations for substituted indoles).
-
-
Compound Identification:
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Safety Operating Guide
5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde proper disposal procedures
Topic: 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, EHS Officers, and Drug Discovery Scientists[1]
Executive Summary: Immediate Action Plan
This compound is a multi-functionalized indole derivative presenting specific chemical hazards due to its nitro (explosive potential/toxicity) , aldehyde (reactivity) , and fluorine (halogenated waste) moieties.
The Golden Rule: Do NOT attempt to chemically neutralize or quench this compound in the laboratory (e.g., via oxidation or reduction) unless part of a validated synthesis. The risk of generating unpredictable, more toxic, or shock-sensitive byproducts outweighs the benefit. High-temperature incineration via a licensed hazardous waste contractor is the only approved disposal method.
Hazard Characterization & Technical Rationale
To dispose of this compound safely, you must understand why it is hazardous. This is not just "organic waste"; it is a complex intermediate with three distinct risk vectors.
| Functional Group | Hazard Class | Technical Implication for Disposal |
| Nitro (-NO₂) | Energy-Rich / Toxic | While mono-nitro indoles are generally stable, they are precursors to shock-sensitive compounds.[1] Do not heat. Avoid friction. Treat as a potential mutagen. |
| Aldehyde (-CHO) | Reactive Electrophile | Susceptible to autoxidation to carboxylic acids (forming peroxides in rare ether-solvated cases). Incompatible with strong oxidizers. |
| Fluoro (-F) | Halogenated | The presence of fluorine mandates segregation into Halogenated Waste streams. Incineration requires scrubbers to capture HF gas. |
| Indole Core | N-Heterocycle | Potential for aquatic toxicity.[1] Must not enter municipal sewage systems. |
Waste Stream Decision Matrix
Visualizing your waste stream is critical for compliance. Use the following logic flow to categorize your material correctly.
Figure 1: Decision logic for segregating this compound waste. Note that even in non-halogenated solvents, the fluorine atom on the molecule often necessitates "Halogenated" classification to protect incinerator catalytic beds.
Step-by-Step Disposal Protocol
Phase A: Pre-Disposal Stabilization
Before the waste truck arrives, the compound must be stabilized to prevent accidental reaction.
-
Segregation: Isolate from oxidizing agents (e.g., peroxides, nitric acid) and strong bases (which can deprotonate the indole N-H or cause aldol condensation).
-
Labeling: Mark the container clearly. Do not use generic "Organic Waste" labels.
-
Proper Name: Waste Toxic Solid, Organic, n.o.s. (Contains this compound).
-
Hazards: Toxic, Irritant.
-
Phase B: Solid Waste Disposal (Preferred)
Best for: Pure compound, expired shelf-stock, or synthesis solids.
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a PTFE-lined cap.
-
Packing: Double-bag the primary container in a clear 6-mil polyethylene bag.
-
RCRA Classification (USA): This compound is not P- or U-listed. However, it should be characterized as Hazardous Waste due to toxicity.
-
DOT Shipping Description:
-
UN Number: UN 2811[2]
-
Proper Shipping Name: Toxic solids, organic, n.o.s. (this compound)
-
Class: 6.1
-
Packing Group: III
-
Phase C: Liquid Waste Disposal
Best for: Mother liquors, reaction mixtures.
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum material (usually steel or HDPE).
-
Halogen Rule: Because the molecule contains Fluorine , you must classify this as Halogenated Waste .
-
Why? Even if dissolved in Acetone (non-halogenated), the Fluorine content can corrode standard incinerators if not declared.
-
-
Bulking: Pour into the "Halogenated Solvent" carboy. Record the approximate mass of the indole derivative on the waste log.
Emergency Contingencies
Spill Response (Solid):
-
PPE: Wear nitrile gloves (double gloved), lab coat, and N95 particulate respirator (dust hazard).
-
Containment: Do not dry sweep. Cover with a wet paper towel or oil-impregnated sweeping compound to suppress dust.
-
Cleanup: Scoop into a disposable container. Wipe area with Acetone, then soap and water.
Exposure (Skin/Eye):
-
Skin: Wash with soap and water for 15 minutes. The nitro group aids skin absorption; monitor for signs of cyanosis (blue lips) which indicates methemoglobinemia (rare but possible with nitro-aromatics).
-
Eyes: Flush for 15 minutes. Seek medical attention immediately due to the aldehyde's irritant properties.
References
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: Indole Derivatives (Generic). Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
Navratil, J. D. (1968).[3][4] Disposal of Fluorine and Fluorinated Compounds.[4][5] U.S. Atomic Energy Commission.[3][4] Retrieved from [3]
-
National Institutes of Health (PubChem). (2025). Compound Summary: 4-Nitroindole-3-carboxaldehyde. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 5-Fluoroindole. Retrieved from
Sources
- 1. 4-Nitroindole | 4769-97-5 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. DISPOSAL OF FLUORINE. (Technical Report) | OSTI.GOV [osti.gov]
- 4. DISPOSAL OF FLUORINE. - UNT Digital Library [digital.library.unt.edu]
- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde
Comprehensive Safety & Handling Guide: 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde
This document provides essential safety protocols and operational guidance for the handling of this compound. Given the absence of comprehensive toxicological data for this specific molecule, this guide is built upon a conservative, risk-based approach, drawing analogies from structurally similar compounds and established principles for handling potent and hazardous chemicals. The primary objective is to ensure the safety of all laboratory personnel through the diligent application of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).
Hazard Analysis by Structural Analogy
The chemical structure of this compound incorporates several functional groups that warrant a high degree of caution. Our risk assessment is therefore based on the known hazards of these individual components:
-
Aromatic Nitro Compounds: This class of chemicals is associated with significant toxicity. A primary concern is the potential to cause methemoglobinemia, a serious condition that reduces the oxygen-carrying capacity of the blood.[1] Symptoms can include dizziness, headache, and cyanosis (blue-colored skin).[1] These compounds can often be absorbed through the skin, making dermal contact a critical exposure route.[1] Furthermore, di- and trinitroaromatic compounds can be flammable and explosive under specific conditions like heat or shock.[2]
-
Functionalized Indole Core: The indole scaffold is a common feature in biologically active molecules and pharmaceuticals. The presence of aldehyde and fluoro- groups can lead to irritation. Analogous compounds like 5-fluoro-1H-indole-3-carbaldehyde are classified as causing skin irritation, serious eye irritation, and potential respiratory tract irritation.[3][4]
-
Potentially Potent Compound: Due to its designed biological activity and specific functional groups, this compound should be treated as a potentially potent substance.[5][6] Potent compounds can elicit biological responses at very low doses, necessitating stringent containment strategies to minimize any possible exposure.[5][7]
The Hierarchy of Controls: A Foundation for Safety
Personal Protective Equipment (PPE) is the final and crucial line of defense. However, it must be used in conjunction with a broader safety framework known as the hierarchy of controls, which prioritizes more effective, collective measures.[8]
-
Engineering Controls: These are physical changes to the workplace that isolate workers from the hazard. All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.[1][8][9]
-
Administrative Controls: These are procedural measures to reduce exposure duration and frequency. This includes developing and adhering to Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards, and clearly designating work areas for handling potent compounds.
-
Personal Protective Equipment (PPE): This is equipment worn to minimize exposure to hazards. The recommendations below constitute the minimum required PPE for any procedure involving this compound.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required equipment.
| PPE Category | Minimum Requirement | Recommended for Potent Compound | Rationale |
| Hand Protection | Single pair of nitrile gloves. | Double-gloving with nitrile gloves. | Provides a robust barrier against contamination. In case the outer glove is compromised, the inner glove continues to offer protection. Facilitates safer doffing.[9] |
| Eye & Face Protection | Safety glasses with side shields. | Chemical splash goggles and a full-face shield. | Goggles provide a seal around the eyes to protect from splashes and fine powders. A face shield offers an additional layer of protection for the entire face.[9][10] |
| Body Protection | Fully buttoned laboratory coat. | A disposable, chemically resistant gown or coverall over scrubs or dedicated work clothing. | Protects skin and personal clothing from contamination. Disposable options prevent the cross-contamination of personal laundry.[9][10] |
| Respiratory Protection | Not required if handled exclusively within a certified fume hood. | A NIOSH-approved N95 or higher-rated respirator. | Mandatory for weighing or handling the solid compound outside of a fume hood, or in case of a spill. Prevents the inhalation of fine, potentially toxic powder.[1][9][10] |
| Foot Protection | Closed-toe shoes. | Closed-toe, chemical-resistant shoes with disposable shoe covers. | Protects feet from spills and dropped items. Shoe covers prevent the tracking of contaminants out of the designated work area.[9] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is critical for safety and experimental integrity.
Step 1: Preparation
-
Designate a specific area for the experiment, preferably within a chemical fume hood.
-
Cover the work surface with disposable, absorbent bench paper.[1]
-
Ensure an eyewash station and safety shower are immediately accessible.[1]
-
Assemble all necessary equipment (spatulas, glassware, solvents, waste containers) and place them within the fume hood before handling the compound.
-
Don all required PPE as detailed in the table above, starting with shoe covers and gown, followed by respirator, face shield/goggles, and finally, double gloves.
Step 2: Weighing and Transfer (Solid Compound)
-
Perform all weighing operations within the fume hood or on a balance with a draft shield to minimize air currents.[1]
-
Use a micro-spatula to carefully transfer the solid onto anti-static weighing paper.[1]
-
Avoid any rapid movements that could generate dust. If dust is generated, allow it to settle within the contained space before proceeding.[1]
-
Carefully transfer the weighed compound into the reaction vessel.
Step 3: Dissolving and Solution Handling
-
Slowly add the solvent to the vessel containing the solid to prevent splashing.[1]
-
If agitation is required, cap the container and gently swirl or use a magnetic stirrer at a low speed.
-
Keep the vessel covered or capped whenever possible to minimize vapor release.
Step 4: Post-Handling Decontamination
-
Thoroughly clean any non-disposable equipment (e.g., spatulas, glassware) that came into contact with the compound using a suitable solvent.
-
Collect all cleaning solvents and rinsates as hazardous liquid waste.[1]
-
Wipe down the work surface within the fume hood with a damp paper towel.
-
Place all contaminated disposable items (gloves, bench paper, weighing paper, shoe covers) into a designated solid hazardous waste container.[11]
Step 5: Doffing (Removing) PPE
-
Remove PPE in a manner that avoids self-contamination.
-
The sequence should be: shoe covers, outer gloves, face shield/goggles, gown, inner gloves.
-
Remove the respirator last after leaving the immediate work area.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
Emergency and Disposal Plans
Spill Response:
-
Small Spill (within fume hood): Use an appropriate absorbent material (e.g., vermiculite or sand) to cover the spill.[10] Carefully collect the material into a sealed, labeled container for hazardous waste disposal.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert others and your supervisor. Prevent entry and wait for trained emergency response personnel.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11][12]
-
Inhalation: Move the individual to fresh air immediately. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
Disposal Plan: All waste generated from handling this compound is considered hazardous.
-
Solid Waste: Contaminated PPE, bench paper, and other solid materials must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solvents, reaction mixtures, and cleaning rinsates must be collected in a separate, labeled hazardous waste container for organic chemical waste.[1] Do not mix with incompatible waste streams.[1]
-
Sharps Waste: Contaminated needles or broken glass must be disposed of in a designated sharps container.[1]
Workflow Visualization
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for handling potent chemical compounds.
References
- Essential Safety and Handling Guide for Potent Chemical Compounds. Benchchem.
- Handling & Processing of Potent Compounds: A Holistic Approach. IPS.
- Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
- Personal protective equipment for handling 3-Nitrofluoranthen-9-ol. Benchchem.
- Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals.
- Freund-Vector's Approach to Safely Processing Potent Compounds. Freund-Vector.
- 5-fluoro-1H-indole-3-carbaldehyde. PubChem.
- SAFETY D
- SAFETY DATA SHEET - 5-Fluoroindole-3-carboxaldehyde. Thermo Fisher Scientific.
- 5-Fluoro-1H-indole-3-carboxaldehyde. Apollo Scientific.
- Safety D
- SAFETY DATA SHEET - 5-Fluoroindole. Fisher Scientific.
- Chemical Hazards and Toxic Substances - Controlling Exposure.
- Nitrocompounds, Aromatic.
- 5-Nitro-2-furaldehyde Safety D
Sources
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- 2. iloencyclopaedia.org [iloencyclopaedia.org]
- 3. 5-fluoro-1H-indole-3-carbaldehyde | C9H6FNO | CID 259089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. agnopharma.com [agnopharma.com]
- 6. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 7. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 8. Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
